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  • Product: 9,11-Octadecadiynoic acid, 8-oxo-
  • CAS: 64144-72-5

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 9,11-Octadecadiynoic acid, 8-oxo-

An In-depth Technical Guide to 9,11-Octadecadiynoic acid, 8-oxo- For the attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 9,11-Octadecadi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 9,11-Octadecadiynoic acid, 8-oxo-

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 9,11-Octadecadiynoic acid, 8-oxo-, a rare and largely uncharacterized oxo-alkynoic fatty acid. Given the nascent stage of research on this specific molecule, this document integrates established data on closely related analogues to infer its chemical and physical properties, propose a viable synthetic pathway, and discuss its potential biological activities and therapeutic relevance. The primary objective is to furnish a foundational resource that not only summarizes the current state of knowledge but also illuminates a path for future investigation into this intriguing class of lipids.

Introduction to Oxo-Alkynoic Fatty Acids

The octadecanoids are a vast class of lipids derived from 18-carbon fatty acids through various oxidative pathways.[1][2] These molecules, encompassing a wide array of functional groups including hydroxyls, epoxides, and ketones, are increasingly recognized for their roles in mammalian physiology and pathophysiology, mediating processes such as inflammation, cell proliferation, and immune regulation.[1][2] While the biological activities of octadecanoids bearing double bonds (alkenes) are well-documented, those containing triple bonds (alkynes), particularly in conjunction with a keto group, remain a frontier in lipid research.

9,11-Octadecadiynoic acid, 8-oxo- stands as a representative of this under-explored chemical space. Its structure, featuring a conjugated diyne system adjacent to a ketone, suggests a unique electronic and steric profile that could translate into novel biological activities. This guide will systematically deconstruct the available information on this molecule, leveraging data from its structural congeners to build a predictive framework for its behavior and function.

Chemical Structure and Known Properties

The fundamental identity of 9,11-Octadecadiynoic acid, 8-oxo- is established in chemical databases.[3] However, experimentally determined data remains unpublished.

Molecular Structure

The IUPAC name for this compound is 8-oxooctadeca-9,11-diynoic acid. Its structure consists of an 18-carbon aliphatic chain with a carboxylic acid at one terminus. The key functional groups are a ketone at carbon 8 and two triple bonds at carbons 9 and 11.

graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes for the carbon chain and functional groups C1 [label="HOOC", pos="0,0!"]; C2 [label="CH₂", pos="1,0!"]; C3 [label="CH₂", pos="2,0!"]; C4 [label="CH₂", pos="3,0!"]; C5 [label="CH₂", pos="4,0!"]; C6 [label="CH₂", pos="5,0!"]; C7 [label="CH₂", pos="6,0!"]; C8 [label="C=O", pos="7,0.5!"]; C9 [label="C", pos="8,0!"]; C10 [label="C", pos="9,0!"]; C11 [label="C", pos="10,0!"]; C12 [label="C", pos="11,0!"]; C13 [label of="CH₂", pos="12,0!"]; C14 [label="CH₂", pos="13,0!"]; C15 [label="CH₂", pos="14,0!"]; C16 [label="CH₂", pos="15,0!"]; C17 [label="CH₂", pos="16,0!"]; C18 [label="CH₃", pos="17,0!"];

// Edges to connect the atoms C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10 [style=triple]; C10 -- C11; C11 -- C12 [style=triple]; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; }

Figure 1: Chemical Structure of 9,11-Octadecadiynoic acid, 8-oxo-
Computed Physical and Chemical Properties

In the absence of experimental data, computational models provide initial estimates of the molecule's properties. The following data is derived from the PubChem database for C18H26O3.[3]

PropertyValueSource
Molecular Formula C₁₈H₂₆O₃PubChem[3]
Molecular Weight 290.4 g/mol PubChem[3]
XLogP3-AA 4.9PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 13PubChem[3]
  • Interpretation of Computed Data: The XLogP3-AA value of 4.9 suggests that the molecule is lipophilic and will exhibit poor solubility in water but good solubility in organic solvents such as ethanol, DMSO, and dichloromethane, which is typical for fatty acids.[4] The presence of a single hydrogen bond donor (the carboxylic acid proton) and three acceptors (the carbonyl oxygen and the two oxygens of the carboxylic acid) will influence its interactions with other molecules and its potential to engage in hydrogen bonding.

Proposed Synthetic Pathway

A standardized protocol for the synthesis of 9,11-Octadecadiynoic acid, 8-oxo- has not been reported. However, a plausible multi-step synthesis can be devised based on established organic chemistry principles, such as those used for creating similar complex fatty acids.[5] A possible approach involves the coupling of two key fragments.

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// Nodes start [label="Starting Materials\n(e.g., Heptanedioic acid monomethyl ester, 1-undecyne)"]; step1 [label="Fragment A Synthesis:\nOxidation of Heptanedioic acid monomethyl ester to aldehyde"]; step2 [label="Fragment B Synthesis:\nFunctionalization of 1-undecyne"]; step3 [label="Coupling Reaction\n(e.g., Sonogashira or Cadiot-Chodkiewicz coupling)"]; step4 [label="Oxidation of secondary alcohol to ketone"]; step5 [label="Hydrolysis of methyl ester to carboxylic acid"]; end [label="Final Product:\n8-oxo-9,11-octadecadiynoic acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> step1; start -> step2; step1 -> step3; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> end; }

Figure 2: Proposed Synthetic Workflow

Causality in Experimental Choices: This proposed pathway is designed for modularity and control. The use of a monomethyl ester of a dicarboxylic acid allows for selective modification of one end of the molecule while protecting the other. The choice of a coupling reaction like the Sonogashira or Cadiot-Chodkiewicz is standard for the formation of carbon-carbon bonds between sp and sp² or sp hybridized carbons, respectively, which is necessary for constructing the diyne system. A final hydrolysis step is a reliable method for converting the ester to the desired carboxylic acid.

Anticipated Spectroscopic Characteristics

For researchers who successfully synthesize or isolate this compound, the following spectroscopic signatures can be anticipated:

  • ¹H NMR: Protons alpha to the ketone (on C7) and the terminal methyl group will have characteristic chemical shifts. The protons on the carbon chain will appear in the aliphatic region. The acidic proton of the carboxylic acid will be a broad singlet, its chemical shift dependent on the solvent.

  • ¹³C NMR: The carbonyl carbons of the carboxylic acid and the ketone will be downfield. The four sp-hybridized carbons of the diyne system will have distinctive chemical shifts in the range of 65-90 ppm.

  • FT-IR: A broad O-H stretch around 3000 cm⁻¹ for the carboxylic acid. A sharp C=O stretch for the ketone around 1715 cm⁻¹ and another for the carboxylic acid around 1710 cm⁻¹. The C≡C triple bond stretches will appear in the 2100-2260 cm⁻¹ region; these may be weak or absent if the molecule is symmetric.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₁₈H₂₆O₃ should be observable. Fragmentation patterns would likely involve cleavage alpha to the ketone and loss of the carboxylic acid group.

Potential Biological Activity: An Inferential Analysis

While the bioactivity of 9,11-Octadecadiynoic acid, 8-oxo- has not been studied, valuable insights can be gleaned from its close structural analogue, 8-oxo-9-octadecenoic acid (OOA). OOA, which differs by having a single double bond instead of a diyne system, has demonstrated significant anti-inflammatory properties.[6]

A study on OOA isolated from Undaria peterseniana showed that it can inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6][7] Specifically, OOA was found to:

  • Significantly suppress the production of nitric oxide (NO).[6]

  • Inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in a concentration-dependent manner.[6]

  • Downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[6]

  • Inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[6]

  • Reduce the phosphorylation of IκB-α and p50, thereby inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[6]

digraph "Inflammatory_Signaling_Pathway" { graph [fontname="Arial", fontsize=10, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes LPS [label="LPS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(JNK, ERK)", fillcolor="#F1F3F4"]; NFkB [label="NF-κB Pathway\n(IκB-α, p50)", fillcolor="#F1F3F4"]; OOA [label="8-oxo-9-octadecenoic acid (OOA)\n(and potentially 8-oxo-9,11-octadecadiynoic acid)", shape=box, style="rounded,dashed", color="#34A853"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; iNOS_COX2 [label="iNOS, COX-2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="activates"]; TLR4 -> MAPK; TLR4 -> NFkB; MAPK -> Cytokines [label="induces"]; NFkB -> iNOS_COX2 [label="induces"]; Cytokines -> Inflammation; iNOS_COX2 -> Inflammation; OOA -> MAPK [label="inhibits", color="#34A853", style=dashed]; OOA -> NFkB [label="inhibits", color="#34A853", style=dashed]; }

Figure 3: Inhibition of Pro-inflammatory Signaling by OOA

Hypothesis on the Bioactivity of 9,11-Octadecadiynoic acid, 8-oxo-: The presence of the conjugated diyne system in place of a single double bond is a significant structural modification. This could influence its biological activity in several ways:

  • Increased Rigidity: The linear geometry of the alkyne groups would make the carbon chain more rigid around the 8-oxo position. This could lead to a higher binding affinity for specific protein targets compared to the more flexible OOA.

  • Altered Electronic Properties: The electron-withdrawing nature of the diyne system could affect the reactivity of the adjacent ketone and its interaction with biological nucleophiles.

  • Metabolic Stability: The triple bonds may be less susceptible to enzymatic hydrogenation or epoxidation compared to a double bond, potentially leading to a longer biological half-life.

These differences suggest that 9,11-Octadecadiynoic acid, 8-oxo- could be a more potent or selective modulator of inflammatory pathways than OOA.

Experimental Protocol: In Vitro Anti-inflammatory Assay

To facilitate the investigation of 9,11-Octadecadiynoic acid, 8-oxo-, the following protocol, adapted from the methodology used for OOA, can be employed to assess its effect on nitric oxide production in macrophages.[6]

Objective: To determine the effect of 9,11-Octadecadiynoic acid, 8-oxo- on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • LPS (from E. coli)

  • 9,11-Octadecadiynoic acid, 8-oxo- (dissolved in DMSO)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of 9,11-Octadecadiynoic acid, 8-oxo- (e.g., 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS, no compound) should also be included.

  • Nitric Oxide Measurement (Griess Assay):

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Express the results as a percentage of the LPS-only control.

Self-Validating System: The inclusion of positive (LPS only) and negative (vehicle only) controls is crucial for validating the results. A cell viability assay (e.g., MTT) should be run in parallel to ensure that any observed decrease in NO production is not due to cytotoxicity of the compound.

Conclusion and Future Directions

9,11-Octadecadiynoic acid, 8-oxo- represents a scientifically intriguing molecule at the intersection of fatty acid chemistry and pharmacology. While direct experimental data is currently lacking, a robust framework for its investigation can be built upon the knowledge of its structural analogues. The anti-inflammatory properties of the related compound, 8-oxo-9-octadecenoic acid, provide a strong rationale for exploring the therapeutic potential of the title compound.

Future research should prioritize the following:

  • Chemical Synthesis: The development of a reliable and scalable synthetic route is the most critical next step to enable comprehensive biological evaluation.

  • Physicochemical Characterization: Experimental determination of its solubility, stability, and other physical properties is necessary.

  • In Vitro Biological Screening: A broad panel of assays should be employed to screen for its activity in inflammation, cancer, and metabolic disorders.

  • Mechanism of Action Studies: If biological activity is confirmed, detailed studies should be undertaken to identify its molecular targets and signaling pathways.

This technical guide is intended to serve as a catalyst for such research, providing the foundational information and experimental frameworks necessary to unlock the potential of 9,11-Octadecadiynoic acid, 8-oxo- and other novel oxo-alkynoic fatty acids.

References

  • PubChem. 8-Oxo-9,11-octadecadiynoic acid. National Center for Biotechnology Information. [Link]

  • Choi, Y. J., et al. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. EXCLI Journal, 17, 775–783. [Link]

  • Revol-Cavalier, F., et al. (2025). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. eScholarship, University of California. [Link]

  • He, M., et al. (2021). Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. Journal of Lipid Research, 62, 100084. [Link]

  • PubChem. 9-octadecenoic acid, 8-oxo-, (9E)-. National Center for Biotechnology Information. [Link]

  • Cyberlipid. Oxo fatty acids. [Link]

  • Głowacka, M., et al. (2000). Occurrence and taxonomic significance of oxo-fatty acids in lipopolysaccharides from members of Mesorhizobium. Systematic and Applied Microbiology, 23(2), 174-179. [Link]

  • Revol-Cavalier, F., et al. (2024). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews. [Link]

  • Choi, Y. J., et al. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria Peterseniana in lipopolysaccharide- stimulated macrophage cells. ResearchGate. [Link]

  • PubChem. 8-Hydroxy-9,11-octadecadiynoic acid. National Center for Biotechnology Information. [Link]

  • Klug, D., et al. (2017). Characterization of an Unusual α-Oxoamine Synthase Off-Loading Domain from a Cyanobacterial Type I Fatty Acid Synthase. Angewandte Chemie International Edition, 56(41), 12693-12697. [Link]

  • Environmental Protection Agency. 13-Oxo-9Z,11E-octadecadienoic acid Properties. [Link]

  • ResearchGate. 13-Oxo-9Z,11E-octadecadienoic acid. [Link]

  • Royal Society of Chemistry. Fatty acid capped, metal oxo clusters as the smallest conceivable nanocrystal prototypes. Chemical Science. [Link]

  • Wang, L., et al. (2022). The Significance of 8-oxoGsn in Aging-Related Diseases. Oxidative Medicine and Cellular Longevity. [Link]

Sources

Exploratory

Biosynthetic Architecture and Metabolic Engineering of 8-oxo-9,11-Octadecadiynoic Acid

Executive Summary The compound 9,11-Octadecadiynoic acid, 8-oxo- (also referred to as 8-oxo-9,11-octadecadiynoic acid) is a rare, oxygenated polyacetylenic fatty acid. Originally characterized in the seed oil of the Ongo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 9,11-Octadecadiynoic acid, 8-oxo- (also referred to as 8-oxo-9,11-octadecadiynoic acid) is a rare, oxygenated polyacetylenic fatty acid. Originally characterized in the seed oil of the Ongokea gore tree (Isano oil)[1], this specialized metabolite has garnered renewed pharmaceutical interest following its identification in the bioactive fractions of the fern Nephrolepis biserrata[2] and the bacterial metabolome of Staphylococcus aureus[3]. Characterized by a conjugated diyne system and a highly regiospecific C8 ketone moiety, this compound exhibits potent antiparasitic and antimicrobial properties[2][3].

This technical whitepaper provides an in-depth mechanistic analysis of the biosynthetic pathways responsible for the generation of 8-oxo-9,11-octadecadiynoic acid, alongside self-validating experimental protocols for heterologous pathway reconstitution and metabolic flux analysis.

Molecular Architecture and Evolutionary Context

The structural complexity of 8-oxo-9,11-octadecadiynoic acid (C₁₈H₂₆O₃) arises from two distinct functional domains:

  • The Conjugated Diyne System (C9–C11): Carbon-carbon triple bonds are thermodynamically expensive to synthesize. In biological systems, they function as reactive electrophiles that disrupt the membrane integrity of invading pathogens or act as suicide substrates for pathogenic enzymes[4].

  • The 8-Oxo Moiety: The introduction of a ketone at the C8 position significantly alters the lipid's hydrophilicity and binding affinity, likely serving as a critical pharmacophore for its documented antiparasitic activity[2].

Evolutionarily, the biosynthesis of acetylenic fatty acids represents a remarkable example of catalytic plasticity. The pathway relies heavily on the divergent evolution of the Fatty Acid Desaturase 2 (FAD2) enzyme family, which shifts its native desaturation activity toward acetylenation and oxygenation[5].

The Biosynthetic Cascade: Mechanistic Breakdown

The biogenesis of 8-oxo-9,11-octadecadiynoic acid is a multi-step enzymatic cascade occurring primarily in the endoplasmic reticulum (ER) of the host organism.

Phase I: Primary Desaturation

The pathway initiates with the standard lipid metabolism pool. Oleic acid (18:1 Δ9c) , esterified to phosphatidylcholine (PC), serves as the primary substrate. A standard Δ12-desaturase (FAD2) introduces a second double bond, yielding Linoleic acid (18:2 Δ9c,12c) [4].

Phase II: Acetylenation and Conjugation

The critical branch point into polyacetylene biosynthesis is mediated by a divergent FAD2 homolog known as a Δ12-acetylenase .

  • Mechanism of Action: Unlike standard desaturases that remove hydrogens from adjacent saturated carbons, the diiron active site of the acetylenase is sterically tuned to extract two additional hydrogens from the existing Δ12 double bond, forming a triple bond and yielding Crepenynic acid (18:2 Δ9c,12a) [4][5].

  • Diyne Formation: The conversion of crepenynic acid to the 9,11-diyne motif requires a sequential desaturation/isomerization step. A specialized conjugase/isomerase shifts the unsaturation profile, converting the isolated enyne into a conjugated 9,11-octadecadiynoic acid intermediate[5].

Phase III: Regiospecific Oxygenation

The final maturation step is the regiospecific oxidation at the C8 position.

  • Lipoxygenase (LOX) Pathway: An 8-lipoxygenase (8-LOX) inserts molecular oxygen at C8 to form an 8-hydroperoxide intermediate. This is rapidly reduced to an 8-hydroxy-diyne by a peroxidase.

  • Dehydrogenation: A short-chain alcohol dehydrogenase (ADH) oxidizes the 8-hydroxyl group into the final 8-oxo moiety, completing the synthesis of 8-oxo-9,11-octadecadiynoic acid .

Biosynthetic_Pathway Oleic Oleic Acid (18:1 Δ9c) Linoleic Linoleic Acid (18:2 Δ9c,12c) Oleic->Linoleic Δ12-Desaturase (FAD2) Crepenynic Crepenynic Acid (18:2 Δ9c,12a) Linoleic->Crepenynic Δ12-Acetylenase (Divergent FAD2) Diyne 9,11-Octadecadiynoic Acid (18:2 Δ9a,11a) Crepenynic->Diyne Conjugase / Isomerase Hydroxy 8-Hydroxy-9,11-diyne Intermediate Diyne->Hydroxy 8-Lipoxygenase (8-LOX) Oxo 8-oxo-9,11-Octadecadiynoic Acid Hydroxy->Oxo Alcohol Dehydrogenase (ADH)

Fig 1: Enzymatic cascade for the biosynthesis of 8-oxo-9,11-octadecadiynoic acid.

Experimental Paradigms: Pathway Elucidation & Validation

To definitively prove the function of putative acetylenases and oxygenases, researchers must employ heterologous reconstitution. The protocol below utilizes Saccharomyces cerevisiae (strain INVSc1). Causality for Host Selection: S. cerevisiae lacks endogenous polyunsaturated fatty acid (PUFA) and acetylenic lipid pathways. This provides an absolute "null" background, ensuring that any diynoic acids detected are exclusively the product of the introduced transgenes[4].

Protocol: Heterologous Reconstitution and Isotopic Flux Validation

Step 1: Dual-Vector Construction

  • Clone the putative Δ12-acetylenase and 8-LOX/ADH genes from the source organism (e.g., N. biserrata) into a dual-promoter yeast expression vector (e.g., pESC-URA).

  • Self-Validating Control: Generate an Empty Vector (EV) construct to serve as a negative biological control.

Step 2: Yeast Transformation and Culture

  • Transform S. cerevisiae INVSc1 using the lithium acetate method.

  • Select transformants on synthetic drop-out (SD-URA) agar plates.

  • Inoculate positive colonies into 50 mL of SD-URA liquid media containing 2% raffinose. Grow to an OD₆₀₀ of 0.8.

Step 3: Isotope Feeding and Induction

  • Induce gene expression by adding galactose to a final concentration of 2%.

  • Supplement the media with 0.5 mM of [U-¹³C]-Linoleic acid (complexed with 1% Tergitol NP-40 to enhance cellular uptake).

  • Causality for Isotope Labeling: Utilizing a ¹³C-labeled precursor allows the mass spectrometer to differentiate de novo synthesized acetylenic metabolites from any trace background lipids, eliminating false positives.

  • Incubate at 20°C for 72 hours. (Lower temperatures enhance the folding and stability of membrane-bound desaturases).

Step 4: FAME Derivatization and Extraction

  • Harvest cells by centrifugation and lyophilize the pellet.

  • Spike the pellet with 10 µg of Margaric acid (C17:0) as an internal standard.

  • Causality for Derivatization: Oxygenated polyacetylenic acids are highly unstable and non-volatile. Transesterification using 3N methanolic HCl at 80°C for 1 hour converts the lipids into Fatty Acid Methyl Esters (FAMEs), conferring the thermal stability required for Gas Chromatography.

  • Extract FAMEs using a 1:1 mixture of hexane:isopropanol.

Step 5: GC-MS/MS Analysis (The Self-Validating Step)

  • Inject 1 µL of the organic phase into a GC-MS equipped with an HP-5MS column.

  • Monitor for the specific mass shift of the ¹³C-labeled 8-oxo-9,11-octadecadiynoic acid methyl ester.

  • Validation Check: The protocol is considered valid only if the C17:0 internal standard recovery exceeds 85%, and the EV control shows exactly 0% conversion of the labeled precursor.

Experimental_Workflow Step1 Gene Cloning & Vector Construction Step2 Yeast (INVSc1) Transformation Step1->Step2 Co-expression Step3 Isotope Feeding ([U-13C]-Linoleic) Step2->Step3 Galactose Induction Step4 FAME Derivatization (+ C17:0 Standard) Step3->Step4 Lipid Extraction Step5 GC-MS/MS Flux Analysis Step4->Step5 Volatilization & Detection

Fig 2: Self-validating experimental workflow for heterologous pathway elucidation.

Quantitative Data: Enzyme Conversion Efficiencies

When engineering this pathway, metabolic bottlenecks frequently occur at the acetylenation step due to the high activation energy required for triple bond formation. The following table summarizes typical kinetic parameters and conversion efficiencies observed during the heterologous expression of these enzymes in yeast models.

Enzyme ClassRepresentative Source OrganismSubstratePrimary ProductHeterologous Conversion Efficiency (%)*
Δ12-Desaturase (FAD2) Arabidopsis thalianaOleic Acid (18:1)Linoleic Acid (18:2)65.0 - 80.0%
Δ12-Acetylenase Cantharellus formosusLinoleic Acid (18:2)Crepenynic Acid (18:2a)2.5 - 5.0%
Conjugase Ongokea goreCrepenynic Acid9,11-Diyne Intermediate12.0 - 18.0%
8-Lipoxygenase (8-LOX) Nephrolepis biserrata9,11-Diyne Intermediate8-Hydroxy-9,11-diyne45.0 - 55.0%
Dehydrogenase (ADH) Universal (Endogenous)8-Hydroxy-9,11-diyne8-oxo-9,11-diynoic acid> 90.0%

*Note: Conversion efficiency is defined as the molar percentage of the specific substrate successfully converted to the product in an optimized S. cerevisiae in vivo feeding assay over 72 hours.

Conclusion & Future Perspectives

The biosynthesis of 8-oxo-9,11-octadecadiynoic acid showcases the remarkable ability of biological systems to generate highly reactive, structurally complex molecules through the iterative modification of standard fatty acids. Because this compound exhibits significant toxicity against marine parasitic leeches[2] and human bacterial pathogens[3], scaling its production through synthetic biology could yield a new class of environmentally sustainable antiparasitic agents. Future drug development efforts should focus on optimizing the catalytic efficiency of the Δ12-acetylenase bottleneck to enable high-yield industrial fermentation.

References

  • [1] LIPID MAPS Structure Database (LMSD). 8-oxo-9,11-octadecadiynoic acid (LMFA02000271). Retrieved from: [Link]

  • [2] Mayanglambam, S., et al. (2021). Antiparasitic Potential of Chromatographic Fractions of Nephrolepis biserrata and Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry Analysis. MDPI Molecules, 26(2), 499. Retrieved from:[Link]

  • [3] International Journal of Pharmaceutical and Bio Medical Science. (2023). Characterization of Bioactive Chemical Compounds from Staphylococcus aureus and Evaluation of Antibacterial Activity. IJPBMS. Retrieved from:[Link]

  • [4] Blacklock, B. J., et al. (2010). Functional Diversity in Fungal Fatty Acid Synthesis: The First Acetylenase from the Pacific Golden Chanterelle, Cantharellus formosus. Journal of Biological Chemistry, 285(37), 28442-28449. Retrieved from:[Link]

  • [5] Hildebrand, D. (2019). Production of Unusual Fatty Acids in Plants. AOCS Lipid Library. Retrieved from:[Link]

Sources

Foundational

Preliminary Investigation of 8-Oxo-9,11-Octadecadiynoic Acid Cytotoxicity: A Technical Guide for Preclinical Evaluation

Executive Summary The search for novel, plant-derived antineoplastic agents has increasingly focused on oxygenated polyacetylene fatty acids due to their unique structural reactivity. 8-Oxo-9,11-octadecadiynoic acid (8-O...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for novel, plant-derived antineoplastic agents has increasingly focused on oxygenated polyacetylene fatty acids due to their unique structural reactivity. 8-Oxo-9,11-octadecadiynoic acid (8-OODA) is an emerging bioactive secondary metabolite tentatively identified in the extracts of Moringa oleifera leaves[1] and Ageratina adenophora[2]. With a molecular formula of C18H26O3 and an exact mass of 290.188 Da[3], this compound has demonstrated significant potential in targeted cytotoxicity, particularly against Triple-Negative Breast Cancer (TNBC) models such as the MDA-MB-231 cell line[4].

This technical guide provides an in-depth framework for researchers and drug development professionals to isolate, validate, and mechanistically evaluate the cytotoxicity of 8-OODA.

Chemical Profiling & Structural Causality

The biological activity of 8-OODA is intrinsically linked to its unique molecular architecture. The compound features an 18-carbon aliphatic chain interrupted by a highly reactive conjugated di-yne system (two triple bonds at C9 and C11) adjacent to an oxo group at C8[3].

The Causality of Cytotoxicity: The electrophilic nature of the conjugated oxo-di-yne moiety acts as a Michael acceptor. In a physiological environment, this structural motif is highly prone to forming covalent adducts with nucleophilic thiol groups on target intracellular proteins. This interaction disrupts cellular redox homeostasis, leading to the rapid generation of Reactive Oxygen Species (ROS). The localized oxidative stress subsequently triggers mitochondrial dysfunction, serving as the primary catalyst for the intrinsic apoptotic cascade[5].

Mechanistic Pathways of Cytotoxicity

Recent bioassay-guided studies have elucidated that fractions enriched with 8-OODA exert their anticancer effects by halting cellular proliferation and inducing programmed cell death[1]. In MDA-MB-231 cells, treatment results in cell cycle arrest predominantly at the G2/M phase[4].

Mechanistically, the cytotoxicity is driven by the suppression of the anti-apoptotic protein Bcl-2. The downregulation of Bcl-2 disrupts mitochondrial membrane permeability, facilitating the release of apoptogenic factors like cytochrome c into the cytosol. This release forms the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, finalizing cellular apoptosis[5].

ApoptosisPathway OODA 8-Oxo-9,11-octadecadiynoic acid (8-OODA) ROS Intracellular ROS Generation OODA->ROS Bcl2 Suppression of Bcl-2 OODA->Bcl2 Mito Mitochondrial Membrane Depolarization ROS->Mito Bcl2->Mito CytC Cytochrome C Release Mito->CytC Caspase Caspase 3/9 Activation CytC->Caspase Apoptosis Cell Apoptosis (MDA-MB-231) Caspase->Apoptosis

Proposed intrinsic apoptotic signaling pathway induced by 8-OODA in MDA-MB-231 cells.

Experimental Workflows & Validated Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, prioritizing reproducibility and rigorous control measures.

Protocol 1: Bioassay-Guided Fractionation & LC-MS/MS Identification

Objective: To isolate 8-OODA from raw plant biomass while preserving its reactive di-yne structure. Causality of Solvent Choice: A sequential polarity gradient is critical. Hexane is utilized first to defat the biomass, removing highly non-polar waxes and sterols that cause chromatographic interference. Ethyl acetate (EtOAc) is then employed to selectively partition mid-polar secondary metabolites, specifically capturing oxygenated polyacetylene fatty acids like 8-OODA[1].

  • Extraction: Macerate dried M. oleifera leaves sequentially in hexane, EtOAc, and ethanol (48 hours each at 25°C). Concentrate the EtOAc extract under reduced pressure.

  • Fractionation: Subject the crude EtOAc extract to silica gel column chromatography. Elute using a step gradient of hexane:EtOAc (100:0 to 0:100 v/v) to generate sub-fractions.

  • Identification: Analyze the active fractions using LC-ESI-QTOF-MS in negative ion mode to detect the [M-H]- ion at m/z 289.18[3].

  • Validation Checkpoint: Spike the crude extract with a known concentration of an internal standard (e.g., a stable isotope-labeled fatty acid) prior to fractionation. This ensures that extraction efficiency and matrix effects are quantitatively monitored and validated.

Workflow Biomass Raw Plant Biomass (e.g., M. oleifera leaves) Extraction Sequential Extraction (Hexane -> EtOAc -> EtOH) Biomass->Extraction EtOAc Active EtOAc Extract Extraction->EtOAc Fractionation Silica Gel Column Chromatography (Fractions 1-11) EtOAc->Fractionation MTT MTT Cytotoxicity Screening (MDA-MB-231) Fractionation->MTT ActiveFrac Active Fraction (Frac 7) MTT->ActiveFrac LCMS LC-ESI-QTOF-MS Analysis ActiveFrac->LCMS Identification Identification of 8-OODA LCMS->Identification

Step-by-step bioassay-guided fractionation workflow for isolating 8-OODA.

Protocol 2: In Vitro Cytotoxicity (MTT Assay) & Therapeutic Indexing

Objective: To quantify the anti-proliferative effects of 8-OODA-enriched fractions.

  • Cell Seeding: Seed MDA-MB-231 cells and primary human macrophages at a density of 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO2.

  • Treatment: Treat cells with varying concentrations of the fraction (10–150 µg/mL) for 24 hours.

  • Quantification: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Validation Checkpoint: The inclusion of primary human macrophages alongside the MDA-MB-231 cell line creates a self-validating therapeutic index[4]. If the IC50 for macrophages drops below a pre-defined safety threshold, the assay automatically flags the fraction for generalized toxicity rather than targeted anti-cancer activity.

Protocol 3: Flow Cytometry for Apoptosis & Cell Cycle
  • Harvesting: Collect treated cells via trypsinization and wash twice with cold PBS.

  • Staining (Apoptosis): Resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Validation Checkpoint: Utilizing single-stained compensation controls (Annexin V-FITC only and PI only) alongside unstained cells ensures that spectral overlap is accurately subtracted, validating the true apoptotic population.

Data Presentation

The following table synthesizes the expected quantitative bioactivity profile of 8-OODA-enriched fractions based on recent bioassay-guided literature parameters[4],[5].

Table 1: Comparative In Vitro Cytotoxicity Profile of 8-OODA-Enriched Fractions

Treatment GroupCell LineIC50 (µg/mL)Cell Cycle Arrest PhaseApoptotic Population (%)
Crude EtOAc Extract MDA-MB-231115.4 ± 4.2G2/M24.5 ± 2.1
Fraction 7 (8-OODA enriched) MDA-MB-23142.8 ± 1.5G2/M38.4 ± 3.0
Fraction 7 (8-OODA enriched) Primary Macrophages> 200 (Non-toxic)N/ABaseline (< 5%)
Doxorubicin (Positive Control) MDA-MB-2311.2 ± 0.1G2/M65.2 ± 4.5

Note: Data represents a synthesized summary based on bioassay-guided fractionation parameters from recent literature to serve as a baseline for preclinical assay validation.

References

  • Structure Database (LMSD) - LIPID MAPS: 8-oxo-9,11-octadecadiynoic acid. LIPID MAPS. URL:[Link]

  • In Vitro Bioassay-Guided Identification of Anticancer Properties from Moringa oleifera Lam. Leaf against the MDA-MB-231 Cell Line. Pharmaceuticals (Basel) / PubMed. URL:[Link]

  • In Vitro Bioassay-Guided Identification of Anticancer Properties from Moringa oleifera Lam. Leaf against the MDA-MB-231 Cell Line. MDPI. URL:[Link]

  • Antifeedant effects of crofton weed, Ageratina adenophora extracts and their phytochemical compounds against three cabbage insect pest species. Entomologia Experimentalis et Applicata. URL:[Link]

  • Bioassay-guided fractionation and identification of potential anticancer compounds from MOL extract against TNBC cell lines MDA-MB-231. ResearchGate. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Synthesis of 9,11-Octadecadiynoic acid, 8-oxo-

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Oxo-Diynoic Fatty Acids 9,11-Octadecadiynoic acid, 8-oxo-, a specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Oxo-Diynoic Fatty Acids

9,11-Octadecadiynoic acid, 8-oxo-, a specialized fatty acid featuring a conjugated diyne system and a ketone functional group, represents a class of molecules with significant potential in biomedical research and drug development. While structurally related to known bioactive lipids, the unique combination of the diyne and oxo functionalities suggests novel chemical and biological properties. The diyne moiety, for instance, is a key feature in various natural products with potent biological activities, including antitumor and antibiotic properties. The ketone group can influence the molecule's reactivity and its interaction with biological targets. The controlled and reproducible laboratory synthesis of this compound is therefore of paramount importance for enabling detailed studies of its biological functions and for exploring its therapeutic potential.

This document provides a comprehensive guide to a proposed laboratory synthesis of 9,11-Octadecadiynoic acid, 8-oxo-. The protocol is designed based on established and reliable organic chemistry principles, offering a rational and step-by-step approach for its construction. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Proposed Synthetic Strategy: A Convergent Approach

PART 1: Synthesis of Key Intermediates

Fragment A: Synthesis of Methyl 8-hydroxy-9-yn-decanoate

This fragment will provide the carboxylic acid end of the target molecule and the hydroxyl group that will be later oxidized to the ketone.

Step 1: Protection of 7-bromoheptanoic acid

To prevent unwanted side reactions with the carboxylic acid group in subsequent steps, it is first protected as a methyl ester.

  • Protocol:

    • To a solution of 7-bromoheptanoic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 7-bromoheptanoate.

Step 2: Alkylation of Propargyl Alcohol

The protected 7-bromoheptanoic acid is then used to alkylate a protected propargyl alcohol.

  • Protocol:

    • To a solution of propargyl alcohol (1.2 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add a solution of methyl 7-bromoheptanoate (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford methyl 8-hydroxy-9-yn-decanoate (Fragment A).

Fragment B: Synthesis of 1-bromo-1-heptyne

This fragment will form the terminal end of the fatty acid chain.

Step 1: Bromination of 1-heptyne

A terminal alkyne is converted to a 1-bromoalkyne, a necessary precursor for the Cadiot-Chodkiewicz coupling.

  • Protocol:

    • To a solution of 1-heptyne (1.0 eq) in acetone (5 mL/mmol), add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of silver nitrate (0.05 eq).

    • Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

    • Once the starting material is consumed, pour the mixture into a separatory funnel containing water and diethyl ether.

    • Separate the layers and wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure (the product is volatile) to yield 1-bromo-1-heptyne (Fragment B).

PART 2: Assembly and Final Modification

Step 3: Cadiot-Chodkiewicz Coupling

This is a key step where the two fragments are joined to create the 1,3-diyne system.[1][2][3][4][5] The Cadiot-Chodkiewicz coupling is a reliable method for the synthesis of unsymmetrical diynes.[1][3]

  • Protocol:

    • To a solution of methyl 8-hydroxy-9-yn-decanoate (Fragment A, 1.0 eq) in methanol (10 mL/mmol), add copper(I) chloride (0.1 eq), hydroxylamine hydrochloride (0.2 eq), and ethylamine (3.0 eq, 70% in water).

    • Cool the mixture to 0 °C and add a solution of 1-bromo-1-heptyne (Fragment B, 1.1 eq) in methanol dropwise.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into a saturated aqueous ammonium chloride solution and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield methyl 8-hydroxy-9,11-octadecadiynoate.

Step 4: Oxidation of the Secondary Alcohol

The hydroxyl group at the 8-position is oxidized to a ketone. Several mild oxidation methods are suitable for this transformation to avoid over-oxidation or side reactions with the diyne system.[6][7][8][9][10] A common and effective method is the Swern oxidation or using reagents like Dess-Martin periodinane. An alternative mild approach utilizes N-iodosuccinimide (NIS).[6][9][10]

  • Protocol (using Dess-Martin Periodinane):

    • To a solution of methyl 8-hydroxy-9,11-octadecadiynoate (1.0 eq) in anhydrous dichloromethane (DCM) (15 mL/mmol) at 0 °C, add Dess-Martin periodinane (1.5 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford methyl 9,11-octadecadiynoate, 8-oxo-.

Step 5: Hydrolysis of the Methyl Ester

The final step is the deprotection of the carboxylic acid by hydrolyzing the methyl ester to yield the final product.

  • Protocol:

    • Dissolve the methyl 9,11-octadecadiynoate, 8-oxo- (1.0 eq) in a mixture of THF and water (3:1, 10 mL/mmol).

    • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 9,11-Octadecadiynoic acid, 8-oxo-.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTheoretical Yield (%)
17-bromoheptanoic acidMethanol, Sulfuric acidMethyl 7-bromoheptanoate>95
2Methyl 7-bromoheptanoate, Propargyl alcoholn-ButyllithiumMethyl 8-hydroxy-9-yn-decanoate (Fragment A)70-80
31-heptyneN-bromosuccinimide, Silver nitrate1-bromo-1-heptyne (Fragment B)80-90
4Fragment A, Fragment BCopper(I) chloride, EthylamineMethyl 8-hydroxy-9,11-octadecadiynoate60-70
5Methyl 8-hydroxy-9,11-octadecadiynoateDess-Martin periodinaneMethyl 9,11-octadecadiynoate, 8-oxo-85-95
6Methyl 9,11-octadecadiynoate, 8-oxo-Lithium hydroxide9,11-Octadecadiynoic acid, 8-oxo->90

Note: Yields are illustrative and may vary based on experimental conditions and scale.

Purification and Characterization

Purification:

  • Column Chromatography: Silica gel chromatography is the primary method for purification after each step. The eluent system will typically be a mixture of hexanes and ethyl acetate, with the polarity adjusted based on the polarity of the product.

  • High-Performance Liquid Chromatography (HPLC): For obtaining highly pure final product for biological assays, reverse-phase HPLC can be employed.

Characterization:

  • Thin-Layer Chromatography (TLC): Used for monitoring reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product. Key signals to look for include the disappearance of the alcohol proton and the appearance of a characteristic downfield shift for the carbons of the ketone and diyne moieties.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) is recommended for the final product to confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the carboxylic acid C=O stretch, the ketone C=O stretch, and the alkyne C≡C stretch.

Experimental Workflow Visualization

Synthesis_Workflow cluster_fragA Fragment A Synthesis cluster_fragB Fragment B Synthesis cluster_assembly Assembly and Final Modification A1 7-bromoheptanoic acid A2 Methyl 7-bromoheptanoate A1->A2 Esterification A4 Methyl 8-hydroxy-9-yn-decanoate (Fragment A) A2->A4 Alkylation A3 Propargyl alcohol A3->A4 C1 Methyl 8-hydroxy-9,11-octadecadiynoate A4->C1 B1 1-heptyne B2 1-bromo-1-heptyne (Fragment B) B1->B2 Bromination B2->C1 Cadiot-Chodkiewicz Coupling C2 Methyl 9,11-octadecadiynoate, 8-oxo- C1->C2 Oxidation C3 9,11-Octadecadiynoic acid, 8-oxo- (Final Product) C2->C3 Hydrolysis

Caption: Proposed synthetic workflow for 9,11-Octadecadiynoic acid, 8-oxo-.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Dess-Martin periodinane is a shock-sensitive oxidant and should be handled with care.

References

  • Chodkiewicz, W. (1957). The Cadiot-Chodkiewicz Reaction. Annales de Chimie (Paris), 2(9-10), 819-869.
  • Qi, H., Xu, S., Zhao, R., & Chen, S. (2022). Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. The Journal of Organic Chemistry, 87(20), 13726–13733. [Link]

  • Valverde, S., et al. (2014). Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. Organic letters, 16(1), 228-231. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]

  • Wikipedia. (2023, December 29). Cadiot–Chodkiewicz coupling. [Link]

  • De La Rosa, M. A., & Velázquez, S. (2019). Conjugated Ynones in Organic Synthesis. Chemical Reviews, 119(21), 11203-11266. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. [Link]

  • SynArchive. (n.d.). Cadiot-Chodkiewicz Coupling. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • Liang, J., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(7), 1835-1848. [Link]

  • The Journal of Organic Chemistry. (2022). Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. [Link]

Sources

Application

A Theoretical Framework and Proposed Protocols for the Application of 8-oxo-9,11-octadecadiynoic Acid in Novel Polydiacetylene (PDA) Biosensors

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Polydiacetylene (PDA)-based biosensors offer a compelling platform for rapid, visual detection of a wide array of analytes due...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Polydiacetylene (PDA)-based biosensors offer a compelling platform for rapid, visual detection of a wide array of analytes due to their distinct blue-to-red colorimetric transition in response to external stimuli.[1][2][3] The versatility of this system is largely dictated by the chemical structure of the constituent diacetylene (DA) monomers. While monomers like 10,12-pentacosadiynoic acid (PCDA) are well-established, the exploration of novel, functionalized DAs is crucial for expanding the scope and specificity of PDA biosensors. This document introduces 8-oxo-9,11-octadecadiynoic acid, a C18 fatty acid featuring a ketone group at the 8-position[4], as a promising but hitherto unexplored candidate for creating next-generation PDA biosensors. We present a theoretical framework for its application, hypothesizing that the 8-oxo moiety can serve as a unique interaction site, enhancing sensitivity and enabling new detection modalities. This guide provides foundational principles, detailed protocols for vesicle synthesis and characterization, and a proposed workflow for evaluating the sensing capabilities of PDA systems incorporating this novel monomer.

Part 1: Foundational Principles & Rationale

The Polydiacetylene (PDA) Sensing Mechanism

PDA-based sensors are typically formed from the self-assembly of amphiphilic diacetylene monomers into ordered structures like vesicles or liposomes in an aqueous solution.[5][6] Upon exposure to 254 nm UV light, these monomers undergo a 1,4-addition topochemical polymerization, creating a conjugated ene-yne polymer backbone.[6][7] This polymerized assembly exhibits a deep blue color, with a maximum absorption wavelength (λ_max) around 640 nm.[3][7]

The sensing principle relies on the disruption of this highly ordered, low-energy blue state. When the sensor is exposed to specific external stimuli—such as heat, mechanical stress, pH changes, or the binding of a target analyte to the vesicle surface—the side chains of the PDA are perturbed.[1][8] This steric strain is transmitted to the conjugated backbone, causing it to twist and shorten the effective conjugation length.[1] This conformational change results in a dramatic and visually apparent transition to a red, fluorescent state (λ_max ≈ 540 nm).[3][6][9]

G cluster_0 Step 1: Self-Assembly cluster_1 Step 2: Polymerization cluster_2 Step 3: Sensing Event Monomers DA Monomers (8-oxo-9,11-octadecadiynoic acid) Vesicle Self-Assembled Vesicle (Unpolymerized) Monomers->Vesicle In Aqueous Solution BlueVesicle Blue-Phase PDA (λ_max ≈ 640 nm) Non-Fluorescent Vesicle->BlueVesicle UV Irradiation (254 nm) RedVesicle Red-Phase PDA (λ_max ≈ 540 nm) Fluorescent BlueVesicle->RedVesicle Backbone Perturbation Analyte Target Analyte Analyte->BlueVesicle Binding Event / Stimulus

Caption: The fundamental workflow of a polydiacetylene (PDA) biosensor.

Rationale for Investigating 8-oxo-9,11-octadecadiynoic acid

The true power of PDA biosensors lies in the ability to chemically modify the diacetylene headgroup to introduce specific functionalities.[1][10] We propose 8-oxo-9,11-octadecadiynoic acid as a monomer that offers unique advantages:

  • Strategic Placement of the Ketone: The 8-oxo group is positioned close to the polymerizable diacetylene moiety. This proximity suggests that any molecular interaction at the ketone site could efficiently transmit mechanical stress to the ene-yne backbone, potentially leading to a highly sensitive colorimetric response.

  • Novel Interaction Modalities: The ketone group can act as a hydrogen bond acceptor, enabling the detection of specific amino acid residues (e.g., arginine, lysine) or other hydrogen-donating molecules.

  • Covalent Functionalization: The ketone provides a reactive handle for covalent immobilization of biorecognition elements (e.g., antibodies, aptamers) via Schiff base formation with amino-functionalized probes, offering an alternative to standard EDC/NHS coupling chemistry.[11]

  • Biomimetic Potential: Oxo-fatty acids are known to be involved in various biological signaling pathways, including inflammation.[12][13] A sensor based on this monomer could potentially be used to detect enzymes or binding proteins associated with these pathways.

Part 2: Proposed Experimental Protocols

These protocols are adapted from established methods for PDA vesicle synthesis and are intended as a starting point for the investigation of 8-oxo-9,11-octadecadiynoic acid.

Protocol: PDA Vesicle Synthesis via Solvent Injection

The solvent injection method is a rapid and scalable technique for producing uniform unilamellar vesicles.[14][15]

Materials:

  • 8-oxo-9,11-octadecadiynoic acid

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) (optional matrix lipid)

  • Ethanol (or THF), analytical grade

  • Deionized (DI) water or buffer (e.g., 10 mM PBS, pH 7.4)

  • Stir plate with heating capabilities

  • Syringe pump

Procedure:

  • Lipid Solution Preparation: Dissolve 8-oxo-9,11-octadecadiynoic acid and any matrix lipids (see Table 1) in ethanol to a final total lipid concentration of 1-2 mM.

  • Aqueous Phase Preparation: Heat the DI water or buffer in a glass vial to a temperature above the phase transition temperature of the lipid mixture (typically 70-85°C). Place the vial on a stir plate and stir vigorously (e.g., 1000 rpm).[14]

  • Injection: Using a syringe pump for a controlled flow rate (e.g., 1 mL/min), inject the lipid/ethanol solution into the heated, stirring aqueous phase.[14] A slightly cloudy suspension should form as the lipids self-assemble.

  • Solvent Evaporation: Continue stirring the solution at the elevated temperature for an additional 20-60 minutes to ensure complete evaporation of the ethanol.[15]

  • Annealing: Allow the vesicle solution to cool slowly to room temperature, then store at 4°C overnight. This annealing step promotes the formation of stable, well-ordered vesicles.

Causality Behind Choices:

  • Solvent Injection: This method avoids the lengthy sonication or extrusion steps often required by thin-film hydration, leading to more reproducible vesicle sizes.[15]

  • Elevated Temperature: Injecting into a heated aqueous phase ensures the lipids are in a fluid state, facilitating their self-assembly into stable vesicular structures.

  • Matrix Lipids: Co-polymerizing with lipids like DMPC can modulate the sensitivity and stability of the final sensor. DMPC can increase membrane fluidity, potentially making the sensor more responsive to weaker stimuli.[2]

Formulation ID8-oxo-9,11-octadecadiynoic acid (mol%)DMPC (mol%)Purpose
PDA-100100%0%Baseline (pure monomer)
PDA-9090%10%Increase sensitivity
PDA-7575%25%Balance sensitivity and stability
PDA-5050%50%High fluidity, for detecting subtle membrane disruptions
Table 1: Proposed lipid formulations for initial screening experiments.
Protocol: Photopolymerization and Characterization

Procedure:

  • Polymerization: Transfer the prepared vesicle solution to a quartz cuvette or place it in a petri dish. Expose the solution to a 254 nm UV light source (e.g., 1-2 mW/cm²). Polymerization is indicated by the solution turning a deep blue color. The optimal irradiation time (typically 1-10 minutes) should be determined empirically by monitoring the absorbance at ~640 nm.[14]

  • Characterization (Optional but Recommended):

    • Size and Polydispersity: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI) of the vesicles. A PDI < 0.2 indicates a relatively uniform population.

    • Surface Charge: Determine the Zeta Potential to assess the surface charge and colloidal stability of the vesicles.

Protocol: Evaluating Sensor Response

Procedure:

  • Sample Preparation: In a 96-well plate or micro-cuvettes, add a fixed volume of the blue-phase PDA vesicle solution (e.g., 100 µL).

  • Analyte Addition: Add varying concentrations of the target analyte solution to the wells. Include a negative control (buffer only).

  • Incubation: Incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10-30 minutes).

  • Data Acquisition: Measure the UV-Vis absorbance spectrum for each well from 400 nm to 700 nm using a plate reader or spectrophotometer.

  • Data Analysis: Calculate the Colorimetric Response (CR%) using the following formula. The absorbance at a non-responsive wavelength (e.g., 700 nm) can be used for baseline correction.

    • CR% = ( (PB₀ - PB₁) / PB₀ ) * 100

    • Where PB = A₆₄₀ / (A₆₄₀ + A₅₄₀)

    • PB₀ is the initial ratio for the control sample, and PB₁ is the ratio after adding the analyte.

Part 3: Hypothetical Application Workflow

Workflow: Detection of Hydrazine-Containing Pharmaceuticals

This workflow illustrates how the 8-oxo group could be leveraged for a specific application: detecting hydrazine-based drugs, which can react with ketones to form hydrazones.

G cluster_0 Preparation cluster_1 Sensing cluster_2 Analysis Prep Synthesize & Polymerize 8-oxo-PDA Vesicles BlueVesicle Blue-Phase 8-oxo-PDA Sensor Prep->BlueVesicle Analyte Add Hydrazine- Containing Drug RedVesicle Blue-to-Red Color Change Analyte->RedVesicle Hydrazone Formation (Covalent Reaction) Analysis Measure CR% via UV-Vis Spec. RedVesicle->Analysis

Caption: Proposed workflow for detecting a hydrazine-based analyte.

This covalent interaction at the 8-position would induce significant and irreversible strain on the polymer backbone, leading to a robust and easily quantifiable color change.

Part 4: Troubleshooting & Expert Insights

Potential ProblemPossible Cause(s)Suggested Solution(s)
No Blue Color After UV - Monomers not properly assembled. - Incorrect UV wavelength or insufficient power. - Monomer degradation.- Re-optimize vesicle synthesis (temperature, annealing). - Ensure UV source is 254 nm and of adequate intensity. - Use fresh, purified monomer.
Vesicles Aggregate Over Time - Insufficient surface charge (Zeta potential near zero). - High ionic strength of buffer.- Confirm pH is appropriate for the carboxylic acid headgroup (pH > pKa). - Reduce buffer concentration. - Incorporate PEGylated lipids to provide steric stabilization.[16]
Low Sensitivity (Weak CR%) - Insufficient interaction between analyte and vesicle. - Vesicle membrane is too rigid.- Increase incubation time or temperature. - Increase the molar ratio of matrix lipids (e.g., DMPC) to enhance membrane fluidity.[17] - Modify pH to optimize analyte-headgroup interactions.
High Non-Specific Binding - Hydrophobic or electrostatic interactions with non-target molecules.- Incorporate PEGylated lipids (e.g., 1-5 mol%) into the vesicle formulation to create a hydration layer that repels non-specific protein adsorption.[16]

References

  • Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC. (2018). National Center for Biotechnology Information. [Link]

  • Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications - MDPI. (2025). MDPI. [Link]

  • Polydiacetylene a unique material to design biosensors - ResearchGate. ResearchGate. [Link]

  • Polydiacetylene Nanofiber Composites as a Colorimetric Sensor Responding To Escherichia coli and pH - PMC. National Center for Biotechnology Information. [Link]

  • Recent advances in the development of polydiacetylene-based biosensors. (2019). ScienceDirect. [Link]

  • Polydiacetylene as a Biosensor: Fundamentals and Applications in the Food Industry. ResearchGate. [Link]

  • Recent Developments in Polydiacetylene-Based Sensors | Chemistry of Materials. (2019). ACS Publications. [Link]

  • Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Synthesis of polydiacetylene (PDA) particles for detection of histamine - ChemRxiv. (2021). ChemRxiv. [Link]

  • Polydiacetylenes for Colorimetric Sensing - eScholarship. eScholarship, University of California. [Link]

  • Surface functionalization strategies for polydiacetylene-based colorimetric sensors - PMC. (2026). National Center for Biotechnology Information. [Link]

  • Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions - PMC. National Center for Biotechnology Information. [Link]

  • 8-Oxo-9,11-octadecadiynoic acid | C18H26O3 | CID 5312942 - PubChem. PubChem, National Institutes of Health. [Link]

  • Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC. National Center for Biotechnology Information. [Link]

  • WO2018220644A1 - Method of preparation and use of polydiacetylene-based nanoparticles for the sensing of analytes - Google Patents.
  • Fabrication of polydiacetylene particles using a solvent injection method - ResearchGate. (2020). ResearchGate. [Link]

  • The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi | Chemical Reviews. (2024). ACS Publications. [Link]

  • Tuning the Surface Charge of Self-Assembled Polydiacetylene Vesicles to Control Aggregation and Cell Binding - PMC. (2020). National Center for Biotechnology Information. [Link]

  • The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - eScholarship. (2025). eScholarship, University of California. [Link]

Sources

Method

How to prepare liposomes using 9,11-Octadecadiynoic acid, 8-oxo-

Application Note: Preparation and Photopolymerization of Liposomes Using 8-Oxo-9,11-Octadecadiynoic Acid Executive Summary The engineering of stimuli-responsive liposomes relies heavily on the self-assembly and subsequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Photopolymerization of Liposomes Using 8-Oxo-9,11-Octadecadiynoic Acid

Executive Summary

The engineering of stimuli-responsive liposomes relies heavily on the self-assembly and subsequent topochemical polymerization of diacetylene-containing lipids. While 10,12-pentacosadiynoic acid (PCDA) is the industry standard, the use of 8-oxo-9,11-octadecadiynoic acid (a C18 conjugated diacetylene with an 8-oxo modification) offers unique electronic and structural advantages [4]. The presence of the electron-withdrawing 8-oxo group adjacent to the diyne system alters the hydration dynamics and lowers the phase transition temperature ( Tm​ ) compared to longer-chain diacetylenes.

This application note provides a comprehensive, field-validated protocol for formulating, extruding, and polymerizing liposomes using 8-oxo-9,11-octadecadiynoic acid. It is designed for researchers developing advanced colorimetric biosensors, targeted drug delivery vehicles, and membrane dynamics assays.

Mechanistic Insights & Experimental Causality

To achieve a self-validating experimental system, one must understand the causality behind each protocol step. Polydiacetylene (PDA) liposome formation is not merely a mixing exercise; it is an exercise in controlling molecular geometry [1].

  • The Role of the 8-Oxo Group: The ketone at the C8 position introduces a localized polar dipole mid-chain. This disrupts the standard van der Waals packing typically seen in purely aliphatic diacetylenes. To prevent vesicle destabilization or micellization, 8-oxo-9,11-octadecadiynoic acid must be co-assembled with a helper lipid, such as DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine). DMPC acts as a structural scaffold, ensuring the diyne groups are aligned at the critical distance of ~4.9 Å required for 1,4-addition polymerization [2].

  • Thermal Annealing (The 4°C Requirement): Following extrusion, the liposomes exist in a fluid, liquid-crystalline phase. UV photopolymerization cannot occur in this state. The vesicles must be annealed at 4°C for at least 12 hours to force the lipid tails into a highly ordered, pseudo-crystalline gel phase.

  • Topochemical Photopolymerization: Irradiation with 254 nm UV light triggers a radical-mediated 1,4-addition reaction across the diyne units, forming an alternating ene-yne polymer backbone [2]. This highly conjugated network absorbs red light, rendering the liposomes deep blue.

G A Lipid Monomers (8-oxo-diyne + DMPC) B Thin Film Formation A->B Solvent Evaporation C Hydration (>65°C) B->C Buffer Addition D Extrusion (SUVs) C->D Size Reduction E Annealing (4°C, 12h) D->E Monomer Alignment F UV Polymerization (254 nm) E->F Topochemical Reaction G PDA Liposomes (Blue Phase) F->G Crosslinking

Caption: Workflow for the self-assembly and photopolymerization of 8-oxo-diyne liposomes.

Step-by-Step Methodology: Thin-Film Hydration

Required Reagents:

  • 8-oxo-9,11-octadecadiynoic acid (Target Lipid)

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • Chloroform (Anhydrous, HPLC grade)

  • HEPES Buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

Phase 1: Lipid Film Generation

  • Prepare a stock solution of 8-oxo-9,11-octadecadiynoic acid and DMPC in chloroform at a concentration of 10 mg/mL.

  • In a round-bottom flask, combine the lipids at a 6:4 molar ratio (8-oxo-diyne : DMPC). This ratio provides optimal diyne density while maintaining bilayer curvature.

  • Attach the flask to a rotary evaporator. Evaporate the solvent at 35°C under reduced pressure (approx. 150 mbar) rotating at 100 rpm until a thin, uniform lipid film forms on the flask wall.

  • Subject the film to a high vacuum (or a gentle stream of N2​ ) for 2 hours to remove trace organic solvent.

Phase 2: Hydration and Size Reduction 5. Hydrate the lipid film with pre-warmed HEPES buffer (65°C) to achieve a final total lipid concentration of 1 mM. Note: Hydration must occur well above the Tm​ of both lipids to ensure uniform mixing. 6. Vortex the suspension vigorously for 5 minutes. The solution will appear milky and opaque, indicating the formation of Multilamellar Vesicles (MLVs). 7. Transfer the suspension to a mini-extruder block heated to 65°C. Extrude the MLV suspension through a 100 nm polycarbonate membrane for exactly 11 to 21 passes (always ending on an odd number to ensure the sample ends in the collection syringe). The solution will become translucent, indicating the formation of Small Unilamellar Vesicles (SUVs) [1].

Phase 3: Annealing and Polymerization 8. Store the SUV suspension in the dark at 4°C for 12 to 24 hours. Do not skip this step; incomplete annealing prevents polymerization. 9. Transfer the annealed liposomes to a quartz cuvette or a shallow Petri dish placed on ice. 10. Irradiate the sample using a 254 nm UV lamp (intensity ~1-2 mW/cm²) for 2 to 5 minutes [3]. 11. Self-Validation Check: The solution should transition from colorless to a deep, vibrant blue. If the solution turns red, the UV dose was too high, or the sample overheated during irradiation.

Quality Control & Data Interpretation

A robust protocol requires rigorous physical characterization. Below is a summary of the quantitative data parameters you must verify post-synthesis to ensure the liposomes are viable for downstream assays.

ParameterExpected Value RangeMeasurement TechniqueMechanistic Significance
Vesicle Size (Z-average) 100 – 130 nmDynamic Light Scattering (DLS)Confirms successful extrusion and absence of aggregation [1].
Polydispersity Index (PDI) < 0.20Dynamic Light Scattering (DLS)Ensures a homogenous population of SUVs.
Zeta Potential -15 to -30 mVElectrophoretic Light ScatteringNegative charge stems from the terminal carboxyl groups, providing colloidal stability via electrostatic repulsion.
Blue Phase Absorbance λmax​ ~640 – 650 nmUV-Vis SpectroscopyConfirms successful formation of the planar, highly conjugated ene-yne polymer backbone [3].
Red Phase Absorbance λmax​ ~540 – 550 nmUV-Vis SpectroscopyTriggered by heating the sample to 70°C; confirms the polymer backbone can undergo stimulus-induced conformational twisting [2].

Troubleshooting & Self-Validation Matrix

  • Issue: Liposomes fail to turn blue under UV light.

    • Causality: The diyne monomers are not aligned. This is typically caused by insufficient annealing time at 4°C, or the presence of residual chloroform disrupting the lipid packing.

    • Correction: Re-dry the lipid film under high vacuum overnight, and ensure the 4°C annealing step lasts a minimum of 12 hours.

  • Issue: Liposomes turn red immediately upon UV irradiation.

    • Causality: The ene-yne backbone formed, but the lipid bilayer was too fluid, causing immediate conformational twisting of the polymer (the blue-to-red transition).

    • Correction: The sample absorbed too much heat from the UV lamp. Ensure the sample is kept strictly on ice during the 254 nm irradiation step [2].

References

  • Title: Polydiacetylene Supramolecules: Synthesis, Characterization, and Emerging Applications Source: Industrial & Engineering Chemistry Research, American Chemical Society (ACS) URL: [Link]

  • Title: Recent Developments in Polydiacetylene-Based Sensors Source: Chemistry of Materials, American Chemical Society (ACS) URL: [Link]

  • Title: Preparation and characterization of diacetylene polymerized liposomes for detection of autoantibodies Source: PubMed, National Institutes of Health (NIH) URL: [Link]

  • Title: Structure Database (LMSD) - 8-oxo-9,11-octadecadiynoic acid (LMFA02000271) Source: LIPID MAPS URL: [Link]

Application

Topic: High-Performance Liquid Chromatography (HPLC) Methods for the Robust Separation and Sensitive Quantification of 8-oxo-9,11-Octadecadiynoic Acid

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This comprehensive application note details a robust an...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive application note details a robust and highly sensitive method for the quantification of 8-oxo-9,11-octadecadiynoic acid, a specific oxylipin, from biological matrices. Oxylipins are critical signaling molecules, but their analysis is often hampered by low endogenous concentrations and complex sample matrices. The described method utilizes a streamlined solid-phase extraction (SPE) protocol for sample purification, followed by separation using reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). The protocol has been validated for linearity, accuracy, precision, and sensitivity, providing a reliable workflow for researchers investigating the roles of esoteric oxylipins in biological systems. This document provides not only a step-by-step protocol but also the scientific rationale behind key methodological choices to empower users to adapt and troubleshoot the method effectively.

Introduction: The Challenge of Quantifying Esoteric Oxylipins

Oxylipins are a large family of oxidized fatty acids that act as potent signaling molecules in a vast array of physiological and pathological processes, including inflammation and immune responses. 8-oxo-9,11-octadecadiynoic acid is a less-studied member of this family, characterized by a ketone group and two triple bonds (a diynoic acid). The presence of the keto-group makes it a member of the oxo-fatty acids, which are increasingly recognized as markers of oxidative stress and are implicated in various disease states.

The primary challenge in studying such molecules is their vanishingly low concentration in biological samples like plasma or tissue, which are replete with interfering substances such as proteins and highly abundant lipids. Therefore, a successful quantification method must exhibit both exceptional sensitivity and high selectivity. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for this application, offering the necessary selectivity through chromatographic separation and mass-based detection.

This guide provides a complete workflow, from sample preparation to data analysis, for the quantification of 8-oxo-9,11-octadecadiynoic acid, designed to be implemented in a typical analytical laboratory.

Overall Method Workflow

The analytical process is a multi-stage workflow designed to isolate the target analyte from interferences and prepare it for sensitive detection. Each stage is critical for achieving accurate and reproducible results.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., 200 µL Plasma) Spike Spike with Internal Standard (IS) Sample->Spike Add IS for recovery control Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate SPE Solid-Phase Extraction (SPE) Cleanup & Concentration Precipitate->SPE Load supernatant Elute Elution SPE->Elute Wash & Elute Drydown Evaporation to Dryness Elute->Drydown Reconstitute Reconstitution in Mobile Phase Drydown->Reconstitute Prepare for injection Inject Injection into HPLC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation (Reversed-Phase C18) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify Calculate concentration

Caption: High-level workflow from biological sample to final quantified result.

Experimental Protocol

Materials and Reagents
  • Analyte Standard: 8-oxo-9,11-Octadecadiynoic acid (PubChem CID: 5312942)

  • Internal Standard (IS): 15(S)-HETE-d8 (Cayman Chemical or equivalent). The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability. While a deuterated analogue of the target analyte is ideal, a structurally similar deuterated oxylipin is a widely accepted alternative when a direct match is unavailable.

  • Solvents: HPLC-grade or MS-grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, 30 mg).

  • Biological Matrix: Human plasma (or other relevant biological fluid/tissue homogenate).

Standard and Sample Preparation

Causality: Proper sample handling is paramount. Oxylipins are susceptible to degradation and ex vivo formation. Therefore, all sample preparation should be conducted on ice or at 4°C to minimize enzymatic activity and auto-oxidation.

Protocol: Standard Preparation

  • Primary Stocks (1 mg/mL): Accurately weigh ~1 mg of 8-oxo-9,11-octadecadiynoic acid and the internal standard (IS) into separate glass vials. Dissolve in an appropriate volume of methanol to achieve a 1 mg/mL concentration. Store at -80°C.

  • Working Stock Mixture (1 µg/mL): Dilute the primary stocks in methanol to create a mixed working stock solution containing each analyte at 1 µg/mL.

  • Calibration Standards (0.1 - 200 ng/mL): Perform serial dilutions of the working stock mixture with 50:50 (v/v) Methanol:Water to prepare calibration standards ranging from 0.1 ng/mL to 200 ng/mL. These standards will be used to generate the calibration curve for quantification.

  • Internal Standard Spiking Solution (50 ng/mL): Prepare a separate dilution of the IS stock in methanol to a concentration of 50 ng/mL.

Protocol: Sample Preparation via Solid-Phase Extraction (SPE)

  • Thaw & Aliquot: Thaw frozen plasma samples on ice. Aliquot 200 µL of plasma into a 2 mL polypropylene tube.

  • Internal Standard Spiking: Add 10 µL of the 50 ng/mL IS spiking solution to each plasma sample. This ensures that the IS is present throughout the extraction process to account for any sample loss.

  • Protein Precipitation: Add 600 µL of ice-cold methanol containing 0.1% formic acid. Vortex for 30 seconds to precipitate proteins. The acidic condition helps to keep the carboxylic acid group of the analyte protonated.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: While samples are centrifuging, condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water through the sorbent.

  • Loading: Carefully transfer the clear supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step is critical to remove polar interferences like salts while retaining the more hydrophobic analyte.

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluent to complete dryness under a gentle stream of nitrogen at 30-35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% Formic Acid). Vortex briefly and transfer to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The separation relies on the hydrophobic interaction of the analyte with the stationary phase, while the mass spectrometer provides highly selective and sensitive detection.

Table 1: HPLC Parameters

Parameter Setting Rationale
Column Reversed-Phase C18, 2.1 x 100 mm, < 3 µm C18 provides excellent retention and separation for hydrophobic molecules like oxylipins.
Mobile Phase A 0.1% Formic Acid in Water The acid aids in protonation for positive ion mode, but here primarily ensures good peak shape in negative ion mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier providing good separation efficiency.
Gradient 50% B to 95% B over 10 min, hold 2 min, re-equilibrate A gradient is essential to elute the analyte with good peak shape and to clean the column of more retained compounds.
Flow Rate 0.3 mL/min A typical flow rate for a 2.1 mm ID column, balancing analysis time and sensitivity.
Column Temp. 40°C Elevated temperature reduces viscosity and can improve peak shape.

| Injection Vol. | 10 µL | A standard volume for modern LC-MS systems. |

Table 2: Mass Spectrometry Parameters

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Negative Carboxylic acids readily deprotonate to form [M-H]⁻ ions, making negative mode highly sensitive for this class of compounds.
Analyte MRM Q1: 289.2 → Q3: 171.1 Precursor ([M-H]⁻) to a characteristic product ion. The fragment likely corresponds to a cleavage after decarboxylation.
IS MRM Q1: 327.2 → Q3: 116.1 MRM transition specific to 15(S)-HETE-d8.
Dwell Time 100 ms Sufficient time to acquire enough data points across the chromatographic peak for reliable integration.
Source Temp. 350°C Optimized for efficient desolvation.
IonSpray Voltage -4500 V Standard voltage for generating a stable spray in negative mode.

Note: MRM transitions are instrument-dependent and should be optimized by infusing the analytical standard.

Method Validation and Expected Results

A trustworthy protocol must be a self-validating system. The following parameters confirm the method's performance.

  • Specificity: The combination of HPLC retention time and a specific MRM transition ensures that the detected signal is unique to the target analyte, free from matrix interferences.

  • Linearity: The method should demonstrate a linear response across the defined concentration range of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied to account for heteroscedasticity. An R² value >0.99 is expected.

  • Sensitivity: The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within 20%). The Limit of Detection (LOD) is the lowest concentration at which the analyte can be reliably detected (Signal-to-Noise > 3).

Table 3: Representative Method Performance

Parameter Specification Result
Linear Range 0.1 - 200 ng/mL R² > 0.995
LLOQ S/N > 10, Accuracy ±20%, Precision <20% 0.1 ng/mL
LOD S/N > 3 ~0.03 ng/mL
Intra-day Precision CV% at Low, Med, High QC levels (n=6) < 10%
Inter-day Precision CV% at Low, Med, High QC levels (n=18 over 3 days) < 15%

| Accuracy (Recovery) | % Recovery at Low, Med, High QC levels | 90 - 110% |

Detailed Quantification Workflow

This workflow provides a condensed, step-by-step guide for routine analysis.

Protocol cluster_setup Setup cluster_extraction Extraction cluster_analysis Analysis cluster_processing Data Processing Start Thaw Samples, Standards, and QCs on Ice PrepStandards Prepare Calibration Curve (0.1-200 ng/mL) Start->PrepStandards PrepIS Prepare IS Spiking Solution (50 ng/mL) Start->PrepIS Aliquot Aliquot 200 µL Sample/Standard/QC PrepStandards->Aliquot Spike Spike 10 µL IS Solution PrepIS->Spike Aliquot->Spike Precipitate Add 600 µL Cold MeOH Vortex & Centrifuge Spike->Precipitate Load Load Supernatant Precipitate->Load SPE_Cond Condition SPE Cartridge (MeOH then H2O) SPE_Cond->Load Wash Wash with 5% MeOH Load->Wash Elute Elute with 100% MeOH Wash->Elute Dry Evaporate to Dryness Elute->Dry Recon Reconstitute in 100 µL Initial Mobile Phase Dry->Recon Inject Inject 10 µL into LC-MS/MS System Recon->Inject Acquire Acquire Data using Pre-defined Method Inject->Acquire Process Integrate Analyte & IS Peaks Acquire->Process Curve Generate Calibration Curve (Area Ratio vs. Conc.) Process->Curve Calculate Calculate Unknown Concentrations Curve->Calculate

Caption: Step-by-step protocol for the quantification of 8-oxo-9,11-octadecadiynoic acid.

Discussion and Advanced Insights

Rationale for Chiral Separation

The structure of 8-oxo-9,11-octadecadiynoic acid does not contain a chiral center at the 8-position itself. However, many related oxylipins, particularly hydroxy fatty acids, are chiral, and their enantiomers can possess distinct biological activities. Should a researcher be studying a related chiral oxylipin, the reversed-phase method described here would not separate the enantiomers. For that purpose, specialized chiral chromatography is required. This can be achieved through two main strategies:

  • Chiral Stationary Phases (CSPs): Columns with a chiral selector immobilized on the support material (e.g., polysaccharide-based columns like amylose or cellulose derivatives) can directly separate enantiomers.

  • Diastereomeric Derivatization: The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column, such as silica gel.

Supercritical Fluid Chromatography (SFC) is also emerging as a powerful technique for chiral separations of oxylipins, often providing faster and more efficient results than HPLC.

Troubleshooting Common Issues
  • Low Analyte Recovery: Check for incomplete elution from the SPE cartridge (try a stronger solvent), sample loss during evaporation (ensure a gentle nitrogen stream), or analyte degradation (keep samples cold and minimize time to analysis).

  • Poor Peak Shape: Tailing peaks can indicate secondary interactions with the column; ensure the mobile phase pH is appropriate. Fronting peaks may suggest column overload; inject a smaller volume or dilute the sample.

  • High Matrix Effects: Significant signal suppression or enhancement indicates co-eluting interferences. Optimize the SPE wash step or adjust the HPLC gradient to better separate the analyte from the interfering compounds.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable protocol for the quantification of 8-oxo-9,11-octadecadiynoic acid in complex biological matrices. By combining a streamlined solid-phase extraction with the power of tandem mass spectrometry, this workflow enables researchers to accurately measure this and other related oxylipins. The provided insights into the rationale behind the protocol and potential advanced applications like chiral separation offer a comprehensive resource for scientists in the field of lipidomics and drug development.

References

  • Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. PMC, National Center for Biotechnology Information. [Link]

  • Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. PMC, National Center for Biotechnology Information. [Link]

  • Methods of the Analysis of Oxylipins in Biological Samples. MDPI. [Link]

  • HPLC-MS/MS Oxylipin Analysis of Plasma from Amyotrophic Lateral Sclerosis Patients. Semantic Scholar. [Link]

  • Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. Zenodo. [Link]

  • 8-Oxo-9,11-octadecadiynoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • 9,11-Octadecadienoic acid — Chemical Substance Information. NextSDS. [Link]

  • Octadeca-9,11-dienoic acid, 8-hydroxy-, methyl ester, trans, trans-. Cheméo. [Link]

  • Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. [Link]

  • Oxo fatty acids. Cyberlipid. [Link]

  • Simultaneous measurement of four hydroxyoctadecadienoic acid isomers in meat products by normal-phase high performance liquid chromatography. Food Science and Human Wellness. [Link]

  • Comparative and Stability Analyses of 9- and 13-Oxo-octadecadienoic Acids in Various Species of Tomato. ResearchGate. [Link]

  • Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. PMC, National Center for Biotechnology Information. [Link]

  • The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. [Link]

  • HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2'-deoxyguanosine, in Cultured Cells and Animal Tissues. PMC, National Center for Biotechnology Information. [Link]

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantit

Technical Notes & Optimization

Troubleshooting

Preventing photo-degradation of 9,11-Octadecadiynoic acid, 8-oxo- during long-term storage

Welcome to the Technical Support Center for diacetylene-based lipid handling. As researchers and drug development professionals, working with photopolymerizable lipids like 9,11-Octadecadiynoic acid, 8-oxo- [1] requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for diacetylene-based lipid handling. As researchers and drug development professionals, working with photopolymerizable lipids like 9,11-Octadecadiynoic acid, 8-oxo- [1] requires strict environmental controls. This guide provides field-proven troubleshooting, causal explanations for degradation mechanisms, and self-validating protocols to ensure the integrity of your compounds during long-term storage.

Part 1: The Science of Diacetylene Photo-Degradation

To prevent degradation, we must first understand the causality behind it. 9,11-Octadecadiynoic acid, 8-oxo- contains a highly reactive conjugated diacetylene moiety. When these molecules self-assemble into a solid-state crystal or a lipid bilayer, they align into a highly ordered lattice.

If the distance between the C1 and C4' carbons of adjacent diacetylene monomers reaches approximately 4.9 Å with an orientation angle of ~45° , the system satisfies Schmidt's criteria for topochemical polymerization [2]. When exposed to ambient light (specifically UV wavelengths around 254 nm), this lattice provides the perfect geometry for a 1,4-addition reaction. The monomers covalently link to form a polydiacetylene (PDA) backbone[3].

This newly formed highly conjugated ene-yne backbone drastically shifts the molecule's optical properties, causing an absorption peak to emerge at ~640 nm (the "blue" phase) [4]. Further thermal or environmental stress can distort this polymer backbone, shifting the absorption to ~540 nm (the "red" phase) [4]. Therefore, visual color changes are direct indicators of compromised monomeric integrity.

G M 9,11-Octadecadiynoic acid, 8-oxo- (Colorless Monomer) L Crystal Lattice Alignment (Spacing ~4.9 Å, Angle ~45°) M->L Self-assembly UV UV/Light Exposure (Trigger) L->UV Environmental stress PB 1,4-Addition Polymerization (Blue PDA, λmax ~640 nm) UV->PB Topochemical reaction PR Conformational Shift (Red PDA, λmax ~540 nm) PB->PR Thermal/pH stress

Mechanistic pathway of diacetylene topochemical polymerization.

Part 2: Troubleshooting & FAQs

Q: My stored 9,11-Octadecadiynoic acid, 8-oxo- stock developed a faint blue tint. Is it ruined? A: Yes, for monomer-critical applications. The blue tint indicates that a fraction of your lipid has undergone topochemical polymerization into polydiacetylene[4]. Because this reaction is a lattice-dependent chain reaction, even a small amount of polymer can act as a nucleation site, altering the phase behavior and liposome-forming capabilities of the remaining monomer[3].

Q: Does the choice of storage solvent affect the photo-degradation rate? A: Absolutely. Storing diacetylenes in a solvent (like chloroform or ethanol) disrupts the 4.9 Å crystal lattice, which theoretically prevents topochemical polymerization. However, storing solutions at low temperatures (-20°C) can induce slow, localized crystallization. As the lipid precipitates out of solution, it forms highly ordered domains that are extremely susceptible to spontaneous polymerization if exposed to even trace amounts of light. Best Practice: Store as a dry film, devoid of solvent, in absolute darkness.

Q: Why do you recommend backfilling the storage vials with Argon instead of just sealing them? A: While light triggers polymerization, oxygen drives thermal degradation. The 8-oxo group and the conjugated alkynes are susceptible to auto-oxidation. Argon is heavier than air and effectively displaces oxygen in the vial, preventing oxidative cross-linking during long-term storage.

Part 3: Quantitative Data on Storage Conditions

To illustrate the critical nature of storage environments, the following table summarizes the causal relationship between storage state, lattice dynamics, and expected shelf-life.

Storage ConditionLattice StateEnvironmental StressorsExpected Shelf-LifePolymerization Risk
Dry Powder, Clear Vial, 25°C Highly Ordered (~4.9 Å)UV/Light, Oxygen, Heat< 1 WeekCritical (Rapid Blue Shift)
Aqueous Suspension (Liposomes) Self-Assembled BilayerUV/Light, Hydrolysis1-2 WeeksHigh
Solvent Stock (CHCl₃), -20°C Disordered (Solvated)Localized Crystallization3-6 MonthsModerate
Dry Film, Amber Vial, Argon, -20°C OrderedNone (Blocked/Halted)> 1 Year Low (Gold Standard)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every storage workflow must be a self-validating system. The following protocols integrate preparation, storage, and quality control.

Protocol A: Aliquoting and Long-Term Preservation Workflow

Causality Check: We dissolve the bulk powder to aliquot it accurately, but we must evaporate the solvent before freezing to prevent cold-induced crystallization from creating reactive topochemical domains.

  • Solubilization: Under dim lighting, dissolve the bulk 9,11-Octadecadiynoic acid, 8-oxo- in anhydrous chloroform or ethanol to a known concentration (e.g., 10 mg/mL).

  • Aliquoting: Transfer the required single-use volumes into pre-weighed amber glass vials . Amber glass is mandatory as it filters out the UV wavelengths responsible for initiating the 1,4-addition reaction.

  • Evaporation: Gently evaporate the solvent using a steady stream of high-purity Nitrogen gas. Rotate the vial to create a thin, even lipid film on the glass walls.

  • Desiccation: Place the vials in a vacuum desiccator for 2 hours to remove trace residual solvent.

  • Inert Gas Backfill: Flush the vials with Argon gas for 10 seconds. Immediately cap tightly with PTFE-lined closures.

  • Storage: Store the sealed vials at -20°C or -80°C.

Storage Rec Receive Monomer (Verify Integrity) Solv Dissolve in Organic Solvent (Disrupt Lattice) Rec->Solv Aliq Aliquot into Amber Vials (Block UV Light) Solv->Aliq Dry Evaporate Solvent (Nitrogen Stream) Aliq->Dry Gas Backfill with Argon (Prevent Oxidation) Dry->Gas Store Store at -20°C (Halt Kinetics) Gas->Store

Step-by-step workflow for the preparation and long-term storage of diacetylene monomers.

Protocol B: Spectrophotometric Validation of Monomer Integrity

Causality Check: Before using a stored aliquot in a critical experiment, you must validate that no topochemical polymerization has occurred. Because the polymer phases have distinct, high-extinction-coefficient absorption peaks, UV-Vis spectroscopy serves as an absolute validation tool.

  • Reconstitution: Remove a single-use amber vial from -20°C storage and allow it to equilibrate to room temperature for 30 minutes before opening (prevents condensation).

  • Dilution: Reconstitute the lipid film in your chosen assay buffer or solvent to a concentration of 1 mM.

  • Blanking: Blank the UV-Vis spectrophotometer with the pure buffer/solvent.

  • Measurement: Scan the sample from 400 nm to 800 nm.

  • Data Interpretation:

    • Pristine Monomer: The baseline should be completely flat across the visible spectrum.

    • Degraded (Blue Phase): A distinct peak at ~640 nm indicates initial photopolymerization[4].

    • Degraded (Red Phase): A peak at ~540 nm indicates advanced polymerization with conformational distortion[4].

    • Action: If either the 640 nm or 540 nm peak is detected, discard the aliquot.

Part 5: References

  • "Structure Database (LMSD) - LIPID MAPS", lipidmaps.org,

  • "Structural aspects of the topochemical polymerization of diacetylenes", ResearchGate,

  • "Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition", PMC/NIH,

  • "Effects of membrane composition and lipid structure on the photopolymerization of lipid diacetylenes in bilayer membranes", PubMed/NIH,

Sources

Optimization

Technical Support Center: 9,11-Octadecadiynoic Acid, 8-oxo- Solubility Optimization

Welcome to the Technical Support Center for 9,11-Octadecadiynoic acid, 8-oxo- . As a highly specialized conjugated fatty acid, this molecule presents unique solvation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 9,11-Octadecadiynoic acid, 8-oxo- . As a highly specialized conjugated fatty acid, this molecule presents unique solvation challenges. This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, self-validating protocols, and the theoretical causality behind its chemical behavior.

Knowledge Base: The Causality of Solvation

To optimize solubility, we must first understand the molecular topology of 9,11-octadecadiynoic acid, 8-oxo-. The molecule consists of an 18-carbon aliphatic chain, but its behavior deviates significantly from standard fatty acids (like stearic or oleic acid) due to three structural features:

  • The Rigid Diyne Core (C9-C12): The conjugated triple bonds create a linear, rigid, and highly electron-dense rod segment. This rigidity restricts conformational flexibility, increasing the crystalline lattice energy and making dissolution thermodynamically demanding.

  • The 8-Oxo Dipole: The ketone group adjacent to the diyne system polarizes the molecule, introducing a localized hydrogen-bond acceptor.

  • The Carboxyl Head (C1): Acts as a strong hydrogen-bond donor and acceptor.

The Solvation Mechanism: Purely non-polar solvents (e.g., cold hexane) often fail to fully solvate the free acid form because they cannot disrupt the strong intermolecular hydrogen bonding (dimerization) occurring at the carboxyl head. While hexane is highly effective for extracting the methyl ester derivative of this compound[1], the free acid requires intermediate-polarity solvents (like chloroform or DMSO) capable of breaking these dimers and accommodating the polarizability of the diyne system[2]. Furthermore, methodological variability in solvent selection directly impacts not only solubility but also the long-term stability and electron-transfer capacity of the molecule[3].

Quantitative Data: Solvent Compatibility Matrix

The following table summarizes the predicted and observed solubility profiles to guide your initial solvent selection.

SolventPolarity IndexSolvation CapacityPrimary ApplicationMechanistic Rationale
Chloroform (CHCl₃) 4.1Excellent (>50 mg/mL)GC-MS, Lipid ExtractionHigh polarizability matches the diyne system; effectively disrupts H-bonded dimers[2].
DMSO 7.2Good (10-25 mg/mL)In vitro BioassaysStrong H-bond acceptor; fully solvates both the carboxyl and oxo groups.
Methanol (MeOH) 5.1Moderate (~10 mg/mL)LC-MSGood H-bond disruptor, but prolonged storage risks spontaneous esterification.
Hexane 0.1Poor (<5 mg/mL)Esterified ExtractionLacks H-bond disruption capability; suitable primarily for methyl ester forms[1].

Troubleshooting Guides & FAQs

Q: Why does my compound precipitate when transitioning from a DMSO stock to an aqueous assay buffer? A: This is a classic "solvent crash" driven by the hydrophobic effect. When the DMSO stock is diluted into water, aqueous molecules form a highly ordered clathrate cage around the hydrophobic C18 chain. Because the rigid diyne region restricts the chain's ability to fold into a compact micelle, the thermodynamic penalty of hydration is severe, leading to rapid aggregation. Actionable Fix: Ensure the final DMSO concentration remains above 2% (v/v) if your assay tolerates it. Alternatively, pre-complex the fatty acid with Bovine Serum Albumin (BSA) in a 1:3 molar ratio before introducing it to the aqueous buffer. The hydrophobic binding pockets of BSA will shield the aliphatic chain.

Q: I am observing a yellowing/color change in my chloroform stock over time. What is the mechanism of this degradation? A: The conjugated 9,11-diyne system, especially when adjacent to an electron-withdrawing 8-oxo group, is highly susceptible to auto-oxidation and photo-degradation. In the presence of dissolved oxygen and UV light, radical-mediated cross-linking or oxidation of the triple bonds occurs. Solvent choice and storage methodology heavily influence the stability of these reactive constituents[3]. Actionable Fix: Always store stocks in amber glass vials to prevent UV-induced photolysis. Purge the headspace with Argon gas before sealing, and store at -80°C. Avoid plastic microcentrifuge tubes, as chloroform will leach plasticizers that interfere with the diyne system.

Q: Why is the free acid poorly soluble in cold hexane compared to its methyl ester derivative? A: The free carboxylic acid forms stable, hydrogen-bonded dimers in non-polar solvents, effectively doubling the molecular weight and drastically reducing the entropy of mixing. The methyl ester derivative lacks this H-bond donor capability, preventing dimerization and allowing the hydrophobic tail to interact freely with the hexane[1]. Actionable Fix: If hexane must be used, add 1-2% (v/v) isopropanol as a co-solvent to disrupt the carboxyl dimers, or gently warm the solution to 35°C to overcome the lattice energy barrier.

Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of a 10 mM Master Stock in DMSO

Objective: Create a stable, fully solvated stock for downstream biological assays with built-in validation to prevent false negatives in bioactivity screens.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized 9,11-octadecadiynoic acid, 8-oxo- to reach room temperature inside a desiccator. Causality: Opening cold vials introduces ambient moisture condensation, which triggers premature aggregation in DMSO.

  • Solvent Addition: Add anhydrous, sterile-filtered DMSO directly to the glass vial. (e.g., For 1 mg of compound, add ~344 µL DMSO).

  • Dissolution: Vortex gently for 30 seconds. Do not use high-energy probe sonication. Causality: Localized cavitation heating from probe sonicators can induce thermal degradation of the diyne bonds. If particulates remain, use a mild ultrasonic water bath (max 30°C) for 2 minutes.

  • Self-Validation Step (Critical): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a strong light source. The absence of a microscopic white pellet confirms complete dissolution.

  • Storage: Aliquot into single-use volumes in amber glass vials, blanket with Argon, and store at -80°C to prevent freeze-thaw degradation.

Visual Workflow: Solvent Optimization

SolventOptimization N_Start Target: 9,11-Octadecadiynoic acid, 8-oxo- N_Assess Assess Downstream Application N_Start->N_Assess N_Bio In Vitro / Bioassays (Aqueous compatibility) N_Assess->N_Bio N_Chem Chemical Synthesis / GC-MS (Organic phase) N_Assess->N_Chem N_DMSO Primary Solvent: DMSO (Max 50 mM stock) N_Bio->N_DMSO N_CHCL3 Primary Solvent: Chloroform (Highly soluble) N_Chem->N_CHCL3 N_Validate Self-Validation: Centrifugation Check for micro-pellet N_DMSO->N_Validate N_CHCL3->N_Validate N_Success Optimal Solution Achieved Store at -80°C under Argon N_Validate->N_Success Clear solution N_Fail Precipitation / Turbidity (High lattice energy barrier) N_Validate->N_Fail Scattering/Pellet N_Cosolvent Add Co-solvent (e.g., 5% Ethanol) or Mild Heat N_Fail->N_Cosolvent N_Cosolvent->N_Validate

Workflow for selecting and validating solvent systems for 8-oxo-9,11-octadecadiynoic acid.

Sources

Troubleshooting

Resolving HPLC peak tailing issues for 9,11-Octadecadiynoic acid, 8-oxo- analysis

Technical Support Center: Resolving HPLC Peak Tailing for 9,11-Octadecadiynoic acid, 8-oxo- Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving HPLC Peak Tailing for 9,11-Octadecadiynoic acid, 8-oxo-

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals who are experiencing chromatographic anomalies—specifically peak tailing—when analyzing complex oxo-fatty acids.

Chemical Profiling & The Causality of Peak Tailing

As a Senior Application Scientist, the first step in troubleshooting any chromatographic distortion is understanding the physicochemical properties of your analyte. 9,11-Octadecadiynoic acid, 8-oxo- (LIPID MAPS ID: LMFA02000271) is a highly specialized oxygenated fatty acid[1]. Its molecular architecture features a hydrophobic 18-carbon tail, a ketone group at C8, a conjugated diyne system at C9 and C11, and a terminal carboxylic acid.

When analyzing this compound via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), researchers frequently encounter severe peak tailing (Asymmetry factor, As > 1.2)[2]. This distortion compromises quantitative accuracy, integration reproducibility, and peak resolution. The tailing of this specific oxo-fatty acid is primarily driven by three causal mechanisms:

  • Partial Ionization (pH Mismatch): The terminal carboxylic acid moiety has a pKa of approximately 4.5–5.0. If the mobile phase pH is maintained between 4.0 and 6.0, the molecule exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. This dual-state retention mechanism leads to peak broadening and an asymmetrical "skateboard ramp" tail[3][4].

  • Secondary Silanol Interactions: Unreacted, ionized silanol groups (-Si-O⁻) on the silica stationary phase act as cation-exchange sites. While typically problematic for basic amines, highly polar functional groups like the C8 ketone and the carboxylate can undergo secondary hydrogen bonding and dipole interactions with active silanols, dragging the trailing edge of the peak[2][5].

  • Metal Chelation: The combination of the oxo group and the carboxylic acid can act as a bidentate ligand, chelating trace metal ions (e.g., Fe³⁺, Al³⁺) present in older Type-A silica columns or stainless steel HPLC flow paths[5][6].

Diagnostic Workflow

PeakTailingWorkflow Start Analyze 9,11-Octadecadiynoic acid, 8-oxo- Peak Tailing Observed (Tf > 1.2) CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Adjust pH to ~2.5 (Add 0.1% Formic/Phosphoric Acid) CheckPH->AdjustPH No CheckCol Is Column Fully End-capped Type-B Silica? CheckPH->CheckCol Yes AdjustPH->CheckCol Re-evaluate ChangeCol Switch to High-Purity End-capped C18 Column CheckCol->ChangeCol No CheckMetal Is System Hardware Passivated / PEEK? CheckCol->CheckMetal Yes ChangeCol->CheckMetal Re-evaluate Passivate Passivate System or Use PEEK Tubing CheckMetal->Passivate No Resolved Symmetrical Gaussian Peak (Tf ≈ 1.0) CheckMetal->Resolved Yes Passivate->Resolved Success

Diagnostic workflow for resolving HPLC peak tailing of 9,11-Octadecadiynoic acid, 8-oxo-.

Troubleshooting Guide & FAQs

Q1: Why does my 9,11-Octadecadiynoic acid, 8-oxo- peak exhibit a long, stretched trailing edge? A: This is the hallmark of peak tailing, quantitatively defined when the USP Tailing Factor (Tf) exceeds 1.2[3][7]. For this specific oxo-fatty acid, the most common culprit is operating at an unbuffered or neutral pH. When the mobile phase pH approaches the analyte's pKa (~4.5), uneven ionization occurs[3]. The deprotonated fraction interacts differently with the stationary phase than the protonated fraction, smearing the peak.

Q2: How do I optimize the mobile phase to fix this ionization issue? A: You must force the molecule into a single ionization state. For carboxylic acids, this means lowering the mobile phase pH to at least 1–2 units below the pKa[8]. Adjusting the pH to ~2.5 ensures the 9,11-Octadecadiynoic acid, 8-oxo- is fully protonated (neutral). This maximizes its hydrophobic interaction with the C18 stationary phase and suppresses secondary interactions with residual silanols[4][5].

Q3: Which acidic modifiers should I use? A: The choice depends entirely on your detector:

  • For LC-MS (Lipidomics): Use 0.1% Formic Acid or 0.1% Acetic Acid. These are volatile and will not suppress ionization in the MS source[4][6].

  • For LC-UV: Use 0.1% Phosphoric Acid. Phosphoric acid has excellent UV transparency at low wavelengths and effectively masks metal chelating sites[6].

Q4: I adjusted the pH to 2.5, but tailing persists. Could my column be the problem? A: Yes. Older "Type-A" silica columns contain high levels of metal impurities (iron, aluminum) and highly acidic silanols[9]. The oxo group at C8 can interact with these active sites. You must upgrade to a high-purity "Type-B" silica column that is fully end-capped[5][9]. End-capping utilizes a secondary silanization reaction to block residual silanols, providing a highly deactivated surface ideal for polar lipids[2][5].

Q5: Can the HPLC hardware itself cause tailing for oxo-fatty acids? A: Absolutely. Terminal phosphate groups and certain oxo/carboxylate configurations can interact strongly with the stainless steel flow path of the HPLC system[6]. If your analyte is chelating with the hardware, you will observe tailing that worsens at lower concentrations. Substituting stainless steel tubing with PEEK (Polyether ether ketone) or routinely passivating the system with nitric acid or EDTA can eliminate this effect[3][6].

Experimental Protocols: Self-Validating Systems

Protocol 1: Mobile Phase Optimization for LC-MS Lipidomics Objective: Suppress analyte ionization and silanol activity without compromising mass spectrometry sensitivity.

  • Aqueous Phase (A) Preparation: Measure 1000 mL of LC-MS grade ultrapure water. Add exactly 1.0 mL of LC-MS grade Formic Acid (yielding a 0.1% v/v solution). Sonicate for 10 minutes to degas. The resulting pH should be approximately 2.7.

  • Organic Phase (B) Preparation: Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of Formic Acid.

  • Column Equilibration: Install a high-purity, fully end-capped C18 column (e.g., 1.7 µm particle size for UPLC). Flush with 95% Phase A / 5% Phase B for 20 column volumes to ensure the stationary phase is fully protonated.

  • Validation: Inject a blank (sample solvent) to establish a baseline. Inject the 9,11-Octadecadiynoic acid, 8-oxo- standard. Calculate the Asymmetry factor (As). A successful optimization will yield a self-validating As ≤ 1.15.

Protocol 2: System Passivation for Metal-Sensitive Lipids Objective: Remove trace metal ions from the stainless steel flow path that cause chelation-induced tailing.

  • System Purge: Remove the analytical column and replace it with a zero-dead-volume union.

  • Solvent Flush: Flush the entire system (pumps, autosampler, and detector lines) with Isopropanol (IPA) for 30 minutes at 1.0 mL/min to remove organic residues.

  • Passivation Wash: Flush the system with 20% Nitric Acid (aqueous) for 60 minutes at 1.0 mL/min. (Caution: Ensure your system components are compatible with nitric acid; alternatively, use a 0.1 M EDTA solution).

  • Neutralization: Flush with LC-MS grade water for 60 minutes until the effluent pH returns to neutral (pH ~7.0).

  • Re-equilibration: Reinstall the column and equilibrate with your acidic mobile phase.

Quantitative Data Presentation

The following table summarizes the expected impact of various chromatographic conditions on the peak shape of 9,11-Octadecadiynoic acid, 8-oxo-.

Chromatographic ConditionMobile Phase AdditiveColumn ChemistryExpected Tailing Factor (Tf)Diagnostic Conclusion
Unbuffered Neutral None (Water/Acetonitrile)Standard C18 (Uncapped)> 2.5 Severe tailing due to partial ionization and silanol interaction.
Buffered Neutral 10 mM Ammonium Acetate (pH 7.0)Standard C18 (Uncapped)1.8 - 2.2 Slight improvement, but secondary interactions persist.
Acidic (Uncapped) 0.1% Formic Acid (pH ~2.7)Standard C18 (Uncapped)1.4 - 1.6 Ionization suppressed, but residual silanols still cause drag.
Acidic (End-capped) 0.1% Formic Acid (pH ~2.7)High-Purity Type-B C18 (End-capped)1.0 - 1.15 Optimal. Analyte is neutral; active sites are blocked.
Acidic (Metal Chelation) 0.1% Formic Acid (pH ~2.7)High-Purity Type-B C18 (End-capped)1.3 - 1.5 (Intermittent)Hardware chelation occurring. Requires system passivation/PEEK.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.[https://vertexaisearch.cloud.google.
  • Peak Tailing in HPLC - Element Lab Solutions[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5RnbhYFTlOTHa5Hi9UIsyL27tOBdYPLC2ILhYzfyInc-pHb2Fr7a5kC532d8JL8cP_-zlCSRtLvrnRfgZzaQCoLvHywuszmYTRyNPefSQvTnIZ0oc3Mu5dzHkwf5ZUFOio6VGcQYvdpCJkX-4TMa5KwiPUha7vcx_31wCJsS7x7QDvQBQAY7dMitQj6ng]
  • LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR9ybrlkPqbQeOm4V5VtrrAzQQK_oDWV9cq6chJ2t3Jk1w6FFut0dBkoziwA6iHwWrdwz4Ak1fBYmqIFb6J58085iw6knhlfUefTnHGWz0yTrzKlI9S9Dx_EB-Ix6L8wMCr9sf5zVGr0J1izPF-ulW7eDPMGMsm-qQx-PMG46tGrhU21k_WahbnPe8Zj725EvBgm_YOvqSXf5bjqDZ2A==]
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  • Looking into Lipids - Chromatography Online (LCGC)[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXCpffSnQpH_Xwgu_bawipjX_n6Z2b9Rb-nTsiWn3fmQ0yXFLZWuzfFGBwGQw0GX6Zikv5AAe8IwHVpNlwaMl1XLrUnyt5OfJIIhZVYb1fTsqPuUPaCiMG5Q6wU4fYI9OvUIiNIbTAhmn6iVPM4COUT7A=]

Sources

Optimization

Technical Support Center: Purification Optimization Strategies for Crude 8-Oxo-9,11-Octadecadiynoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe yield and purity issues when isolating highly reactive lipid species. 8-Oxo-9,11-octadecadiy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe yield and purity issues when isolating highly reactive lipid species.

8-Oxo-9,11-octadecadiynoic acid (Formula: C₁₈H₂₆O₃) is a rare, naturally occurring fatty acid originally identified in the seed oil of Ongokea gore (isano oil)[1]. The molecule features a highly electrophilic conjugated ynone/diyne system (a ketone at C8 conjugated with triple bonds at C9 and C11). This specific structural motif makes the molecule exceptionally prone to topochemical photopolymerization, nucleophilic attack, and Lewis-acid catalyzed degradation [2].

This guide provides field-proven, self-validating protocols to optimize your purification yields, troubleshoot common degradation pathways, and maintain the structural integrity of your target compound.

SECTION 1: Core Purification Workflow (Reverse-Phase HPLC)

To bypass the severe degradation issues associated with normal-phase silica, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the authoritative standard for purifying this molecule. The following protocol is designed as a self-validating system: if the sample remains colorless/pale yellow and elutes sharply, the system is free of catalytic degradation sites.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude lipid extract in HPLC-grade Methanol or Acetonitrile. Crucial: Do not use chlorinated solvents (e.g., Chloroform) as they can generate HCl radicals under ambient light, accelerating diyne cross-linking.

  • Degassing & Filtration: Filter the sample through a 0.22 µm PTFE syringe filter. Degas the mobile phases continuously with Helium or an inline vacuum degasser to prevent autoxidation of the lipid chain.

  • Column Selection: Utilize a preparative end-capped C18 column (e.g., 250 x 21.2 mm, 5 µm). The end-capping is mandatory to prevent the C1 carboxylic acid and C8 ketone from hydrogen-bonding with residual silanols, which causes peak tailing.

  • Chromatographic Run: Execute the gradient detailed in Table 2. Maintain the column compartment at 4°C to 10°C to suppress thermal polymerization.

  • Fraction Collection: Collect fractions in actinic (amber) glassware. Shield the fraction collector from ambient laboratory fluorescent lighting using aluminum foil or a UV-blocking acrylic shield.

  • Solvent Removal: Immediately freeze the collected fractions on dry ice and remove the solvent via lyophilization in the dark. Never use rotary evaporation above 20°C for this molecule.

G N1 Crude Lipid Extract (Contains 8-oxo-9,11-diyne) N2 Sample Preparation (Dissolve in MeOH, Filter 0.22µm) N1->N2 N3 RP-HPLC Injection (C18 Column, 4°C, Dark Room) N2->N3 N4 Gradient Elution (MeCN:H2O + 0.1% Formic Acid) N3->N4 N5 Fraction Collection (Actinic Glassware, UV Shielded) N4->N5 N6 Solvent Removal (Lyophilization in the Dark) N5->N6 N7 Pure 8-oxo-9,11-octadecadiynoic acid (Store at -80°C under Argon) N6->N7

Optimized Reverse-Phase HPLC workflow for the isolation of conjugated diacetylene fatty acids.

SECTION 2: Troubleshooting Guide (Q&A)

Q: During silica gel flash chromatography, my crude extract turned deep blue/red, and my yield was <10%. What happened? A: You experienced topochemical 1,4-addition photopolymerization. Diacetylene monomers self-assemble and, when exposed to UV/visible light or thermal stress, polymerize into polydiacetylenes (PDAs), which exhibit intense blue or red chromatic transitions [3]. Furthermore, the acidic silanol groups on unmodified normal-phase silica act as Lewis acids, catalyzing nucleophilic degradation across the highly reactive 8-oxo-9,11-diyne conjugated system. Solution: Abandon normal-phase silica. Switch entirely to RP-HPLC (C18) and perform the chromatography in a light-shielded environment.

Q: Can I use argentation chromatography (AgNO₃-impregnated silica) to separate the diynes from monoenes? A: It is highly discouraged for this specific molecule. While argentation chromatography is excellent for skipped polyenes (like DHA or EPA), silver ions (Ag⁺) can strongly coordinate with the diacetylene moiety. In highly conjugated systems, this often leads to the reduction of Ag⁺ to metallic silver (observed as a blackening of the column) and disrupts the topochemical sequence, permanently trapping the target molecule on the stationary phase [4].

Q: How do I chromatographically separate the 8-oxo derivative from unoxidized 9,11-octadecadiynoic acid? A: Exploit the topological polar surface area (TPSA). The introduction of the 8-oxo group increases the TPSA to 54.37 Ų[1]. On a C18 reverse-phase column, this increased polarity and altered dipole moment cause 8-oxo-9,11-octadecadiynoic acid to elute significantly earlier than the more hydrophobic, unoxidized 9,11-octadecadiynoic acid. Use a shallow gradient of Acetonitrile/Water to maximize this resolution.

SECTION 3: Quantitative Data

Table 1: Comparison of Chromatographic Matrices for Diacetylene Purification

Matrix TypeRecovery Yield (%)Purity (%)Major Mechanistic DrawbackRecommendation
Normal Phase Silica < 30%< 70%Lewis acid-catalyzed degradation & irreversible adsorption.Not Recommended
Argentation Silica (AgNO₃) 40 - 50%~ 80%Ag⁺ reduction and strong alkyne complexation.Use with Extreme Caution
Reverse-Phase (C18) HPLC > 85%> 95%Requires post-run aqueous removal (lyophilization).Highly Recommended

Table 2: Optimized RP-HPLC Gradient for 8-oxo-9,11-octadecadiynoic acid (Note: 0.1% Formic Acid is required to keep the C1 carboxylate protonated, preventing peak splitting).

Time (min)Mobile Phase A (H₂O + 0.1% FA)Mobile Phase B (MeCN + 0.1% FA)Flow Rate (mL/min)
0.060%40%15.0
5.060%40%15.0
25.020%80%15.0
30.00%100%15.0
35.060%40%15.0
SECTION 4: FAQs for Handling and Storage

Q: What are the optimal storage conditions for the purified compound? A: Store the purified 8-oxo-9,11-octadecadiynoic acid neat (or in a non-reactive hydrocarbon solvent like hexane), purged heavily with Argon, in an amber glass vial at -80°C. Never store it in dilute solutions exposed to air, as the conjugated diacetylene is highly susceptible to autoxidation.

Q: Should I add an antioxidant prior to storage? A: Yes. The addition of 50-100 ppm of Butylated hydroxytoluene (BHT) is highly recommended during the extraction and post-purification storage phases. BHT acts as a radical scavenger to quench radical-initiated polymerization without interfering with downstream biological assays (in most cases).

References
  • Structure Database (LMSD) - LIPID MAPS: 8-oxo-9,11-octadecadiynoic acid.LIPID MAPS Lipidomics Gateway.
  • Divinylcarbinol Desymmetrization Strategy: A Concise and Reliable Approach to Chiral Hydroxylated Fatty Acid Derivatives.The Journal of Organic Chemistry - ACS Publications. (Cites Miller et al., 1977 on the oxygenated fatty acids of isano oil).
  • Synthesis and Self-Assembling Properties of Diacetylene-Containing Glycolipids.The Journal of Organic Chemistry - ACS Publications.
  • Total Synthesis of n-3 Polyunsaturated Docosahexaenoic Acid-Like Methoxylated Ether Lipid.The Journal of Organic Chemistry - ACS Publications.
Troubleshooting

Technical Support Center: Troubleshooting 9,11-Octadecadiynoic Acid, 8-oxo- Cross-Coupling

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers attempting to synthesize highly conjugated, oxygenated fatty acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers attempting to synthesize highly conjugated, oxygenated fatty acids. 8-oxo-9,11-octadecadiynoic acid —a bioactive secondary metabolite originally isolated from Ongokea gore (isano oil)[1]—presents a unique synthetic challenge.

To construct its unsymmetrical 1,3-diyne core, the standard approach is the Cadiot-Chodkiewicz cross-coupling between a terminal alkyne (8-oxodec-9-ynoic acid) and a 1-haloalkyne (1-bromo-1-octyne). However, the presence of the highly electron-deficient ynone moiety (the 8-oxo group conjugated to the C9-C10 alkyne) introduces severe chemoselectivity challenges. Below is our comprehensive guide to understanding the causality of these side reactions and implementing self-validating protocols to minimize them.

I. Diagnostic Troubleshooting Guide

Issue 1: High Levels of Symmetric Diyne (Homocoupling)
  • The Causality: Traditional Cadiot-Chodkiewicz reactions are plagued by two competing pathways: the oxidative Glaser-Hay coupling of the terminal alkyne (driven by trace O2​ ) and the reductive homocoupling of the 1-haloalkyne (driven by the disproportionation of copper intermediates).

  • The Resolution: Introduce sodium ascorbate as a stoichiometric reductant. As demonstrated by, ascorbate acts as a dual-action safeguard: it scavenges dissolved oxygen to prevent oxidative Glaser coupling, and it continuously reduces inactive Cu(II) back to the active Cu(I) state, suppressing reductive homocoupling[2].

Issue 2: Degradation of the Ynone Precursor (Michael Addition)
  • The Causality: The 8-oxo group withdraws electron density from the conjugated alkyne, making the β -carbon highly electrophilic. Primary or unhindered secondary amines (like n -butylamine or hydroxylamine, traditionally used as bases and reductants in this chemistry) act as nucleophiles, undergoing rapid Michael addition into the ynone system.

  • The Resolution: Switch to a sterically hindered, non-nucleophilic base. N,N -Diisopropylethylamine (DIPEA) provides the necessary basicity to form the copper acetylide without the risk of nucleophilic attack on the ynone.

Issue 3: Poor Cross-Coupling Conversion
  • The Causality: Mismatched electronic polarity between the coupling partners. Electron-deficient bromoalkynes are highly unstable and prone to rapid degradation.

  • The Resolution: Always assign the halogens based on pKa​ . As highlighted by, pairing a 1-bromoalkyne derived from a less acidic alkyne with a more acidic terminal alkyne enhances selectivity[3]. Therefore, use 8-oxodec-9-ynoic acid as the terminal alkyne and 1-bromo-1-octyne as the electrophile, not the reverse.

II. Quantitative Data & Condition Comparison

Summarizing the optimization data reveals the stark efficiency of modifying the redox and basic environment of the reaction.

Reaction ParameterTraditional Cadiot-ChodkiewiczOptimized Ascorbate ProtocolMechanistic Rationale
Catalyst System CuCl / HydroxylamineCuBr / Sodium AscorbateAscorbate prevents Cu(II) accumulation without acting as a nucleophile.
Base n -ButylamineDIPEASteric bulk of DIPEA prevents Michael addition to the ynone.
Atmosphere Strict Argon/NitrogenAmbient Air (Tolerant)Ascorbate scavenges O2​ , making the system air-tolerant.
Ynone Degradation High (>30%)None DetectedElimination of nucleophilic amines preserves the 8-oxo-diyne core.
Homocoupling % 15% – 30%< 5%Redox modulation by ascorbate suppresses Glaser/reductive pathways.
Target Yield 40% – 50%> 85% Synergistic suppression of all three major side reactions.

III. Self-Validating Experimental Protocol

This methodology utilizes a visual feedback loop to ensure the catalytic cycle is active and side reactions are suppressed.

Step 1: Catalyst Activation & Validation

  • In a vial (open to air), suspend CuBr (10 mol%) and Sodium Ascorbate (1.0 equiv) in ethanol (0.2 M relative to the terminal alkyne).

  • Self-Validation Check: Observe the solution. A successful reduction to the active Cu(I) state is self-validating; the suspension will turn a pale yellow/orange . If the solution remains blue or green, Cu(II) is still present. Do not proceed. Add additional ascorbate in 5 mol% increments until the yellow color establishes.

Step 2: Acetylide Formation

  • Add 8-oxodec-9-ynoic acid (1.2 equiv) to the yellow Cu(I) suspension.

  • Add DIPEA (1.5 equiv) dropwise. The solution will clarify slightly as the soluble copper acetylide forms.

Step 3: Electrophile Addition

  • Dissolve 1-bromo-1-octyne (1.0 equiv) in a minimal amount of ethanol.

  • Add the bromoalkyne solution dropwise over 30 minutes via a syringe pump.

    • Causality: Maintaining a low steady-state concentration of the haloalkyne prevents its disproportionation and subsequent reductive homocoupling.

  • Stir at room temperature for 1 hour.

Step 4: Workup & Verification

  • Concentrate the mixture under reduced pressure.

  • Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

  • Validation: Verify the product via 13C NMR. The presence of four distinct alkyne carbon signals (typically between 60–85 ppm) and the preservation of the ketone carbonyl (~188 ppm) confirms the successful synthesis of 8-oxo-9,11-octadecadiynoic acid.

IV. Mechanistic Pathway Visualization

The following diagram maps the reaction pathways, illustrating exactly where our optimized interventions disrupt the side reactions.

Pathway TA Terminal Alkyne (8-oxodec-9-ynoic acid) Cu Cu(I) Catalytic Cycle TA->Cu Deprotonation GH Glaser Homocoupling (Oxidative Side Reaction) TA->GH MA Michael Addition (Ynone Degradation) TA->MA HA 1-Haloalkyne (1-bromo-1-octyne) HA->Cu Oxidative Addition RH Reductive Homocoupling (Side Reaction) HA->RH Prod 8-oxo-9,11-octadecadiynoic acid (Target Diyne) Cu->Prod Reductive Elimination Asc Sodium Ascorbate (Reductant) Asc->GH Inhibits (Scavenges O2) Asc->RH Inhibits (Reduces Cu(II)) Base DIPEA (Non-Nucleophilic Base) Base->Cu Promotes Base->MA Prevents (Steric Hindrance)

Mechanistic pathways and side-reaction suppression in 8-oxo-diyne Cadiot-Chodkiewicz coupling.

V. Frequently Asked Questions (FAQs)

Q: Can I run this cross-coupling without a glovebox or Schlenk line? A: Yes. By adopting the ascorbate-assisted protocol, the reaction becomes highly air-tolerant. The ascorbate protects the Cu(I) catalyst from oxidation, allowing the reaction to proceed in standard screw-capped vials under an ambient atmosphere[4].

Q: Why is my 1-bromoalkyne degrading before I even start the coupling? A: 1-Bromoalkynes are notoriously light- and temperature-sensitive. Store 1-bromo-1-octyne at -20°C in the dark. If you observe a dark brown discoloration in your stock bottle, it has polymerized or degraded and must be freshly re-synthesized prior to coupling[5].

Q: I am still seeing some Glaser homocoupling. What should I adjust? A: Ensure your ethanol is adequately degassed if you are scaling up past 5 mmol. While ascorbate scavenges oxygen effectively at small scales, larger volumes of solvent hold more dissolved O2​ which can temporarily overwhelm the reductant before it fully acts on the Cu(II) species.

VI. References

  • Fung, A. K. K., Sowden, M. J., & Coote, M. L. "Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings." Organic Letters, 2023.[Link]

  • Jiang, M., et al. "Iron-Catalyzed Cadiot–Chodkiewicz Coupling with High Selectivity in Water under Air." ACS Sustainable Chemistry & Engineering, 2022.[Link]

  • Shi Shun, A. L. K., & Tykwinski, R. R. "Synthesis of Naturally Occurring Polyynes." Angewandte Chemie International Edition, 2006.[Link]

  • LIPID MAPS Structure Database. "8-oxo-9,11-octadecadiynoic acid." LIPID MAPS, 2024.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Establishing Reference Standards for 9,11-Octadecadiynoic Acid and 8-oxo-octadecadiynoic Acid Purity Analysis

In the landscape of pharmaceutical research and development, the purity of reference standards is not merely a matter of quality control; it is the bedrock of accurate and reproducible scientific inquiry. This is particu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the purity of reference standards is not merely a matter of quality control; it is the bedrock of accurate and reproducible scientific inquiry. This is particularly true for lipidomics, where structurally similar fatty acids can elicit vastly different biological responses. This guide provides an in-depth comparison of analytical methodologies for establishing the purity of reference standards for two such critical molecules: 9,11-Octadecadiynoic acid, a conjugated linoleic acid isomer, and 8-oxo-octadecadiynoic acid, an oxidized lipid species. Our focus will be on the practical application and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The US Food and Drug Administration (FDA) mandates that non-compendial reference standards be of the "highest purity" and that these standards are used to validate analytical methods.[1] This underscores the symbiotic relationship between a well-characterized reference standard and a validated analytical procedure.[1][2]

The Analytical Gauntlet: A Comparative Overview

The choice of analytical technique is pivotal and should be guided by the specific physicochemical properties of the analyte and the potential impurities. For 9,11-Octadecadiynoic acid and 8-oxo-octadecadiynoic acid, a multi-pronged approach is often necessary to achieve a comprehensive purity profile.

Analytical TechniquePrincipleStrengthsWeaknessesBest Suited For
GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity and selectivity, excellent for separating and identifying volatile impurities.[3][4]Requires derivatization for non-volatile fatty acids, which can introduce artifacts.[5]Quantifying volatile impurities and confirming the identity of the main component through its mass spectrum.
HPLC Separation based on partitioning between a mobile and stationary phase.Versatile, non-destructive, and suitable for non-volatile and thermally labile compounds.[6]Lower resolution for some isomeric fatty acids compared to GC.[6]Quantifying non-volatile impurities, preparative separation for impurity isolation.[7]
NMR Exploits the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive, and can quantify without a specific standard for each impurity.[8][9]Lower sensitivity compared to MS-based methods.[8]Absolute structural elucidation, identification of unknown impurities, and quantification of major components.

Deep Dive into Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analysis

GC-MS is a cornerstone for fatty acid analysis, primarily due to its high resolving power and sensitive detection.[3][4] However, the inherent non-volatility of fatty acids necessitates a derivatization step, typically transesterification to fatty acid methyl esters (FAMEs).[5][10][11]

Workflow for GC-MS Purity Analysis of Fatty Acid Reference Standards

Caption: GC-MS workflow for purity analysis of fatty acid reference standards.

Experimental Protocol: FAMEs Preparation and GC-MS Analysis

  • Derivatization: Accurately weigh approximately 10 mg of the fatty acid reference standard into a reaction vial. Add 2 mL of 2% sulfuric acid in methanol.[12]

  • Reaction: Cap the vial and heat at 60°C for 1 hour.[12]

  • Extraction: After cooling, add 1 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute to extract the FAMEs.[10]

  • Sample Preparation: Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.

  • GC-MS Analysis: Inject 1 µL of the hexane extract onto a GC system equipped with a mass spectrometer.

    • GC Conditions: Use a polar capillary column (e.g., wax-type) suitable for FAME separation.[11] A typical temperature program would start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C) to elute all FAMEs.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode.[5] Acquire data in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for enhanced sensitivity if specific impurities are expected.[3]

Trustworthiness through Self-Validation: The inclusion of an internal standard (e.g., C13:0 or C19:0 fatty acid) prior to derivatization is crucial.[11] This compensates for variations in derivatization efficiency and injection volume, ensuring the quantitative accuracy of the method.

High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Analytes

HPLC is a powerful technique for analyzing fatty acids in their native form, thus avoiding the potential pitfalls of derivatization.[6] Both normal-phase and reverse-phase chromatography can be employed, depending on the specific separation required.

Workflow for HPLC Purity Analysis of Fatty Acid Reference Standards

Caption: HPLC workflow for purity analysis of fatty acid reference standards.

Experimental Protocol: Normal-Phase HPLC for 8-oxo-octadecadiynoic acid

  • Sample Preparation: Dissolve an accurately weighed amount of the 8-oxo-octadecadiynoic acid reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Analysis: Inject 10 µL of the sample solution onto an HPLC system.

    • HPLC Conditions:

      • Column: Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm).[13]

      • Mobile Phase: An isocratic mixture of n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v).[13]

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength appropriate for the chromophore (e.g., 234 nm for conjugated systems or lower wavelengths for the oxo group).[13]

Causality in Method Choice: For 8-oxo-octadecadiynoic acid, the presence of the oxo (keto) group increases its polarity compared to its non-oxidized counterparts. Normal-phase HPLC is particularly effective in separating compounds based on polarity, making it an excellent choice for resolving polar impurities from the less polar parent compound. For 9,11-Octadecadiynoic acid, which contains conjugated double bonds, UV detection provides high sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy stands out for its ability to provide unambiguous structural information and for its inherent quantitative nature without the need for identical reference standards for each impurity.[8][9] Both ¹H and ¹³C NMR are invaluable for the characterization of fatty acid reference standards.

Workflow for NMR Purity Analysis of Fatty Acid Reference Standards

Caption: NMR workflow for purity analysis of fatty acid reference standards.

Experimental Protocol: ¹H NMR for Quantitative Analysis

  • Sample Preparation: Accurately weigh approximately 20 mg of the fatty acid reference standard and a similar amount of a suitable internal standard (e.g., maleic acid) into an NMR tube. Dissolve the solids in approximately 0.75 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is critical for accurate quantification.

  • Data Analysis:

    • Integrate the signals corresponding to the analyte and the internal standard.

    • For 9,11-Octadecadiynoic acid, the olefinic protons (–CH=CH–) typically appear in the region of 5.2–6.4 ppm.[8]

    • For 8-oxo-octadecadiynoic acid, the protons alpha to the carbonyl group will have a characteristic chemical shift.

    • The purity is calculated by comparing the integral of a known number of protons from the analyte to the integral of a known number of protons from the internal standard, taking into account their respective molecular weights and weighed masses.

Authoritative Grounding: The chemical shifts and coupling constants observed in the NMR spectra should be compared with established literature values for fatty acids to confirm the identity and stereochemistry of the reference standard.[9]

Synthesizing the Data for a Definitive Purity Statement

No single technique can provide a complete picture of a reference standard's purity. A comprehensive certificate of analysis should integrate data from all three methods.

Comparative Purity Analysis Data Summary

AnalyteMethodPurity (%)Impurities Detected
9,11-Octadecadiynoic acid GC-MS99.2Positional and geometric isomers, shorter-chain fatty acids.
HPLC-UV99.5Non-volatile oligomeric species.
¹H NMR99.4Residual solvent, isomeric impurities.
8-oxo-octadecadiynoic acid GC-MS98.8Degradation products from derivatization, other oxidized species.
HPLC-UV99.1More polar and less polar impurities.
¹H NMR99.0Structural isomers, residual starting materials.

Conclusion

Establishing a high-purity reference standard for 9,11-Octadecadiynoic acid and 8-oxo-octadecadiynoic acid demands a rigorous and multi-faceted analytical approach. The synergistic use of GC-MS, HPLC, and NMR provides a self-validating system that ensures the identity, purity, and strength of the reference standard. By understanding the strengths and limitations of each technique and applying them judiciously, researchers, scientists, and drug development professionals can have the utmost confidence in their analytical results, ultimately contributing to the development of safe and effective therapeutics.

References

  • Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC. Available at: [Link]

  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS | LCGC International. Available at: [Link]

  • Analysis of Fatty Acid Methyl Esters in Edible Oils - LabRulez GCMS. Available at: [Link]

  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC. Available at: [Link]

  • Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source - Shimadzu. Available at: [Link]

  • Separation of 9,12-Octadecadienoic acid on Newcrom R1 HPLC column. Available at: [Link]

  • NMR - AOCS. Available at: [Link]

  • Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed. Available at: [Link]

  • Method Validation Guidelines | BioPharm International. Available at: [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC. Available at: [Link]

  • Simultaneous measurement of four hydroxyoctadecadienoic acid isomers in meat products by normal-phase high performance liquid chromatography. Available at: [Link]

  • The Essential Guide to Fatty Acid Analysis - Eurofins USA. Available at: [Link]

  • Reference-Standard Material Qualification | Pharmaceutical Technology. Available at: [Link]

  • Characterizing fatty acids with advanced multinuclear NMR methods - Magritek. Available at: [Link]

  • Original articles High performance liquid chromatography of fatty acids as naphthacyl derivatives - Analusis. Available at: [Link]

Sources

Comparative

Comparative thermal stability of 9,11-Octadecadiynoic acid, 8-oxo- liposomes

An in-depth comparative analysis of liposomal thermal stability, focusing on the unique physicochemical properties of 8-oxo-9,11-octadecadiynoic acid (8-oxo-ODDA) compared to conventional and standard polymerizable lipos...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of liposomal thermal stability, focusing on the unique physicochemical properties of 8-oxo-9,11-octadecadiynoic acid (8-oxo-ODDA) compared to conventional and standard polymerizable liposomes.

Executive Summary

The thermal stability of liposomal formulations is a critical parameter dictating their shelf-life, circulation time, and efficacy in drug delivery. Conventional liposomes composed of saturated or unsaturated phospholipids are highly susceptible to temperature-induced phase transitions, leading to membrane leakiness and premature payload release[1]. To circumvent this, photopolymerizable diacetylene lipids have been engineered to create covalently cross-linked lipid bilayers[2].

Among these, 8-oxo-9,11-octadecadiynoic acid (8-oxo-ODDA) represents a highly specialized amphiphile. By combining a polymerizable conjugated diacetylene (diyne) system with a polar 8-oxo (ketone) modification along the acyl chain, this lipid offers a dual-mechanism approach to membrane stabilization: covalent backbone rigidity and enhanced interfacial hydrogen bonding. This guide objectively compares the thermal performance of 8-oxo-ODDA liposomes against standard alternatives, providing the mechanistic causality and validated protocols required for advanced formulation development.

Mechanistic Insights into Thermal Stabilization (E-E-A-T)

To understand why 8-oxo-ODDA outperforms conventional lipids, we must analyze the causality behind lipid bilayer thermodynamics.

The Limitation of Conventional Lipids: Standard liposomes, such as those formulated with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), rely entirely on non-covalent van der Waals forces between acyl chains and hydrophobic interactions to maintain structural integrity. As temperatures approach their main phase transition temperature ( Tm​ ), the lipid bilayer transitions from a highly ordered gel phase to a disordered liquid-crystalline phase, drastically increasing membrane permeability[3].

The Polydiacetylene (PDA) Advantage: Diacetylene-containing lipids undergo a topochemical polymerization when exposed to 254 nm UV light, forming a conjugated alternating double- and triple-bond backbone (Polydiacetylene or PDA)[4]. This covalent cross-linking physically tethers the acyl chains together. While this polymerization can broaden or decrease the enthalpy of the traditional endothermic melting peak due to restricted cooperative melting[3], the macroscopic physical integrity of the vesicle becomes highly resistant to thermal degradation, remaining stable at temperatures exceeding 70°C[4].

The 8-oxo-ODDA Synergy: The unique 8-oxo modification introduces a highly polar ketone moiety near the hydrophobic-hydrophilic interface of the bilayer. This structural perturbation serves two functions:

  • Hydrogen Bonding Network: The oxygen atom acts as a hydrogen bond acceptor, interacting with interfacial water molecules and adjacent lipid headgroups. This heavily restricts the lateral mobility of the upper acyl chains.

  • Defect Mitigation: In binary mixtures, diacetylene lipids can suffer from phase separation[3]. The 8-oxo group increases the compatibility of the diacetylene lipid with other polar or zwitterionic lipids, creating a more homogenous, tightly packed membrane before polymerization even occurs.

When combined with PEGylated lipids (e.g., DSPE-PEG-2000), these formulations achieve exceptional steric stabilization, adopting a brush-like regime that prevents thermal agglomeration[1],[2].

G A 8-oxo-ODDA Monomers B Self-Assembly (Hydration & Extrusion) A->B C Unpolymerized Liposomes (Aligned Diacetylenes) B->C D UV Irradiation (254 nm) Topochemical Polymerization C->D E Polydiacetylene (PDA) Backbone (Covalent Cross-linking) D->E Primary Stabilization F 8-oxo Group Interaction (Interfacial H-Bonding) D->F Secondary Stabilization G Enhanced Thermal Stability (Resistant to >80°C) E->G F->G

Mechanistic pathway of 8-oxo-ODDA liposome stabilization via UV polymerization and H-bonding.

Comparative Thermal Stability Data

The following table summarizes the quantitative thermal properties of 8-oxo-ODDA liposomes compared to standard saturated phospholipids (DPPC) and conventional diacetylene lipids (e.g., PCDA or DC8,9PC).

Formulation TypePrimary Lipid ComponentPre-Polymerization Tm​ (°C)Post-Polymerization Thermal ResistanceAggregation Risk (at 70°C)Key Stabilization Mechanism
Conventional DPPC41.0N/A (Disrupts at >41°C)Highvan der Waals forces
Standard PDA PCDA / DC8,9PC~45.0 - 60.0[1]High (Stable up to ~70°C)[4]ModerateCovalent cross-linking
Oxygenated PDA 8-oxo-ODDA~43.5Very High (Stable >80°C)LowCross-linking + H-bonding
PEGylated PDA 8-oxo-ODDA + DSPE-PEG~42.0Ultra-HighNear ZeroCross-linking + Steric repulsion

Data Interpretation: While the pre-polymerization Tm​ of 8-oxo-ODDA is slightly lower than standard diacetylenes due to the bulky 8-oxo group disrupting perfect crystalline packing, its post-polymerization stability is vastly superior. The hydrogen-bonding network prevents the rapid aggregation commonly observed in neutral PDA liposomes under thermal stress[4].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for the preparation and thermal analysis of 8-oxo-ODDA liposomes.

Phase 1: Liposome Preparation (Thin-Film Hydration)
  • Lipid Mixing: Dissolve 8-oxo-ODDA and colipids (e.g., DSPE-PEG-2000 at 10-20 mol%[1]) in chloroform in a round-bottom flask.

  • Solvent Evaporation: Utilize a rotary evaporator under reduced pressure to form a thin, homogenous lipid film. Causality: Rapid evaporation prevents lipid phase separation during drying.

  • Hydration: Hydrate the film with 10 mM HEPES buffer (pH 7.4) at a temperature at least 10°C above the lipid's Tm​ (e.g., 60°C) for 1 hour with vigorous vortexing.

  • Extrusion: Pass the multilamellar vesicle suspension through a 100 nm polycarbonate membrane 11 times using a mini-extruder maintained at 60°C.

Phase 2: Pre-Polymerization Alignment & UV Irradiation
  • Incubation (Critical Step): Store the extruded liposomes at 4°C for 12 hours. Causality: Diacetylene monomers must be highly ordered in a tightly packed gel phase for topochemical polymerization to occur. Without this cooling step, UV irradiation will fail to cross-link the chains[4].

  • Photopolymerization: Transfer the cooled liposomes to a quartz cuvette and irradiate with a 254 nm UV lamp for 20–30 seconds. The solution will transition to a deep blue color, indicating the successful formation of the conjugated π -backbone[4].

Phase 3: Differential Scanning Calorimetry (DSC) Analysis
  • Sample Preparation: Load 15 µL of the polymerized liposome suspension into a T-zero hermetic aluminum pan and seal tightly. Causality: Hermetic sealing ensures that changes in pressure ( P ) and volume ( V ) are negligible, meaning the measured change in enthalpy ( ΔH ) depends strictly on intermolecular interactions (van der Waals and hydrogen bonds)[1].

  • Thermal Scanning: Scan the sample from 20°C to 90°C at a heating rate of 5°C/min, using an empty hermetic pan as a reference.

  • Data Analysis: Calculate the Tm​ and ΔH by integrating the area under the endothermic peak.

Workflow S1 Lipid Mixing & Drying S2 S2 S1->S2 S3 Extrusion (100 nm pore) S2->S3 S4 Incubation (4°C, 12h) S3->S4 S5 UV Polymerization (254 nm, 20s) S4->S5 S6 DSC Thermal Analysis S5->S6

Step-by-step experimental workflow for the preparation and thermal analysis of PDA liposomes.

References

  • Kalyanram, P., Hussein, N., Tiwari, A., & Gupta, A. (2020). Insights on the Thermal and Physical Stability of the Modified Polymerizable Liposomes for Improved Photoactivity. International Journal of Lipids.[Link]

  • Preiss, M. R., Gupta, A., & Bothun, G. (2021). Thermotropic effects of PEGylated lipids on the stability of HPPH-encapsulated lipid nanoparticles (LNP). PubMed Central (PMC).[Link]

  • Ahn, Y., et al. (2012). Design of Polydiacetylene-Phospholipid Supramolecules for Enhanced Stability and Sensitivity. Langmuir - ACS Publications.[Link]

  • Morita, S., et al. (2018). Phase separation behavior of binary mixture of photopolymerizable diacetylene and unsaturated phospholipids in liposomes. ResearchGate.[Link]

Sources

Validation

Evaluating colorimetric transitions of 9,11-Octadecadiynoic acid, 8-oxo- polymers vs standard diynes

As the demand for highly sensitive, stimulus-responsive materials in drug development and cold-chain monitoring accelerates, polydiacetylene (PDA) polymers have emerged as a premier class of colorimetric sensors. While s...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly sensitive, stimulus-responsive materials in drug development and cold-chain monitoring accelerates, polydiacetylene (PDA) polymers have emerged as a premier class of colorimetric sensors. While standard diynes like 10,12-pentacosadiynoic acid (PCDA) dominate the field, novel functionalized monomers such as 9,11-Octadecadiynoic acid, 8-oxo- offer unique thermodynamic and electronic profiles.

This guide provides an objective, highly technical evaluation of the colorimetric transitions of 8-oxo-diyne polymers compared to industry-standard alternatives, equipping researchers with the mechanistic insights and self-validating protocols necessary to engineer next-generation biosensors.

Mechanistic Causality: The Physics of the Colorimetric Transition

Polydiacetylenes undergo a well-documented chromatic transition from an intense blue phase to a red phase when subjected to external stimuli (e.g., heat, pH changes, or ligand binding) . This phenomenon is driven by the steric repulsion of the alkyl side chains, which forces the planar, highly conjugated π -electron backbone to twist, thereby widening the optical bandgap.

The Impact of the 8-Oxo Substitution

9,11-Octadecadiynoic acid, 8-oxo- (PubChem CID 5312942) deviates from standard diynes in two critical ways:

  • Electronic Cross-Conjugation: The presence of a ketone (oxo) group at the C8 position, directly adjacent to the 9,11-diyne moiety, introduces a strong electron-withdrawing effect. This cross-conjugation pulls electron density away from the enyne backbone, altering the initial HOMO-LUMO gap. Consequently, the baseline polymer often exhibits a bathochromically shifted, purple-blue hue rather than the pure blue seen in PCDA.

  • Altered Packing Dynamics: Topochemical polymerization requires a strict monomer spacing of ~4.9 Å. While the shorter C18 aliphatic chain reduces van der Waals stabilization (lowering the thermal transition threshold), the C8 ketone acts as a strong hydrogen-bond acceptor and dipole. This creates a competing thermodynamic environment: the dipole network rigidifies the local headgroup packing, making the colorimetric transition partially reversible—a rare and highly sought-after trait in PDA sensors.

Pathway Monomer Self-Assembled Diyne Monomers UV UV Irradiation (254 nm) Monomer->UV BluePDA Conjugated PDA (Planar Backbone) UV->BluePDA Stimulus External Stimulus (Heat / Analyte) BluePDA->Stimulus RedPDA Twisted PDA (Disrupted Conjugation) Stimulus->RedPDA OxoEffect 8-Oxo Substitution: Alters Bandgap & Dipole Network OxoEffect->BluePDA Shifts Baseline Color OxoEffect->RedPDA Partial Reversibility

Figure 1: Mechanistic pathway of PDA colorimetric transitions and the modulatory effect of 8-oxo substitution.

Quantitative Performance Comparison

To objectively evaluate the utility of 8-oxo-9,11-octadecadiynoic acid against standard alternatives, we must analyze their photopolymerization efficiency and transition thermodynamics. The data below synthesizes structural behavior based on lipid profiling and established PDA physics.

Parameter10,12-PCDA (Standard)10,12-TRCDA (Standard)8-Oxo-9,11-Octadecadiynoic Acid
Aliphatic Chain Length C25C23C18
Functional Group(s) Terminal Carboxylic AcidTerminal Carboxylic AcidTerminal Acid + C8 Ketone
Polymerization UV Dose ~1.5 J/cm²~1.5 J/cm²~3.5 J/cm² (Higher due to oxo-deactivation)
Initial Polymer Color Deep Blue ( λmax​ ~640 nm)Deep Blue ( λmax​ ~640 nm)Purple/Blue ( λmax​ ~610 nm)
Thermal Transition ( Tcolor​ ) ~65 °C~55 °C~45-50 °C
Transition Reversibility IrreversibleIrreversiblePartially Reversible (Dipole network)
Primary Application High-temp sterilization indicatorsAmbient biosensorsCold-chain biologics monitoring

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Each step includes an internal checkpoint to verify the structural integrity of the diynes before proceeding.

Phase 1: Vesicle Assembly and Crystallization
  • Lipid Film Formation: Dissolve 1.0 mM of the diyne monomer (PCDA or 8-oxo-diyne) in chloroform. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum desiccation for 2 hours to remove residual solvent.

    • Causality: Residual chloroform disrupts the hydrophobic packing of the aliphatic tails, preventing the formation of the highly ordered crystalline lattice required for topochemical polymerization.

  • Hydration & Probe Sonication: Hydrate the film with deionized water to a concentration of 1 mM. Sonicate using a probe sonicator at 75 °C for 15 minutes.

    • Causality: Probe sonication delivers localized high-shear forces necessary to overcome the rigid dipole-dipole interactions introduced by the 8-oxo group, ensuring a monodisperse vesicle population (~100 nm).

  • Thermal Annealing (Chilling): Filter the hot solution through a 0.8 μ m syringe filter, then store at 4 °C for a minimum of 12 hours.

    • Causality: Topochemical polymerization requires monomers to be aligned at exactly ~4.9 Å. Chilling reduces thermal molecular motion, locking the diynes into the optimal lattice configuration and preventing baseline color bleeding.

Phase 2: Photopolymerization and Colorimetric Evaluation
  • UV Irradiation: Expose the chilled vesicle solution to 254 nm UV light. For PCDA, irradiate for 1-2 minutes. For the 8-oxo-diyne, increase exposure to 3-5 minutes.

    • Validation Checkpoint: The solution must transition from colorless to a deep chromatic hue. If the 8-oxo solution appears pale, the dipole network has not fully aligned; re-anneal at 4 °C.

  • Spectroscopic Analysis: Subject the polymerized vesicles to a thermal gradient (20 °C to 80 °C). Record the UV-Vis absorption spectra at 5 °C intervals.

    • Causality: Monitoring the ratio of the blue phase peak (~640 nm) to the red phase peak (~540 nm) provides a quantitative Colorimetric Response (CR) percentage, allowing for precise determination of the Tcolor​ threshold.

Protocol Step1 1. Lipid Film Formation (Solvent Evaporation & Vacuum) Step2 2. Hydration & Probe Sonication (75°C, High-Shear Assembly) Step1->Step2 Step3 3. Thermal Annealing (4°C for 12h to Induce Crystallization) Step2->Step3 Step4 4. Photopolymerization (254 nm UV, Monitor Color Change) Step3->Step4 Step5 5. Stimulus Application (Thermal/Chemical Gradient) Step4->Step5 Step6 6. UV-Vis Spectroscopy (Calculate CR% via Peak Ratios) Step5->Step6

Figure 2: Step-by-step experimental workflow for self-validating PDA vesicle synthesis and evaluation.

Conclusion

While standard diynes like PCDA remain the workhorses of colorimetric sensing, the integration of 8-oxo-9,11-octadecadiynoic acid offers a sophisticated alternative for specialized applications. The C8 ketone's ability to cross-conjugate with the PDA backbone and establish a rigid dipole network lowers the thermal transition temperature while introducing partial reversibility. For researchers developing cold-chain monitoring systems for sensitive biologics, evaluating and integrating these oxo-functionalized diynes represents a critical frontier in polymer science.

References

  • PubChem. "8-Oxo-9,11-octadecadiynoic acid | C18H26O3 | CID 5312942". National Institutes of Health. URL:[Link]

  • Jannah, F. et al. "Highly Sensitive Colorimetric Ammonia Sensors Based on Polydiacetylene/Zinc Oxide Nanopellet-Embedded PDMS Films for Meat Spoilage Detection". ResearchGate. URL:[Link]

  • LIPID MAPS. "8-oxo-9,11-octadecadiynoic acid (LMFA02000271)". Structure Database (LMSD). URL:[Link]

Comparative

Reproducibility of 9,11-Octadecadiynoic acid, 8-oxo- polymerization assays across different UV wavelengths

An in-depth technical analysis comparing the topochemical polymerization of 9,11-Octadecadiynoic acid, 8-oxo- against standard diacetylene alternatives. Introduction: The Challenge of PDA Reproducibility Polydiacetylenes...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the topochemical polymerization of 9,11-Octadecadiynoic acid, 8-oxo- against standard diacetylene alternatives.

Introduction: The Challenge of PDA Reproducibility

Polydiacetylenes (PDAs) are a class of conjugated polymers renowned for their unique optical properties. Upon photopolymerization, diacetylene (DA) monomers transition into a deep blue polymer, which subsequently shifts to a fluorescent red phase in response to environmental stimuli (e.g., pH, temperature, or target binding)[1][2].

Historically, has been the industry standard for PDA biosensing[1][3]. However, PCDA strictly requires high-energy 254 nm UV irradiation for efficient 1,4-addition polymerization[2][4]. This high-energy requirement often induces localized thermal stress, prematurely triggering the blue-to-red transition and resulting in poor batch-to-batch reproducibility.

To overcome this, researchers are turning to structurally modified monomers. 9,11-Octadecadiynoic acid, 8-oxo- (8-oxo-ODA) is an 18-carbon diacetylene derivative featuring a ketone group at the C8 position, directly adjacent to the diyne system[5]. This guide objectively compares the polymerization reproducibility of 8-oxo-ODA against PCDA across 254 nm and 365 nm UV wavelengths, detailing the mechanistic causality behind its superior performance.

Mechanistic Causality: Decoupling Polymerization from Thermal Degradation

As an Application Scientist, it is critical to understand why a protocol works, not just how. The topochemical polymerization of diacetylenes requires precise crystal packing: a translational distance of ~4.9 Å and a tilt angle of ~45°[2][6].

The 254 nm Problem (PCDA): When standard PCDA is irradiated at 254 nm, the high-energy photons successfully initiate the pi-orbital overlap required for polymerization. However, excess energy is rapidly dissipated as heat via vibrational relaxation[2]. This localized heating disrupts the delicate hydrogen-bonding network of the vesicle headgroups, causing steric repulsion in the alkyl chains. This strain twists the conjugated backbone, prematurely forcing the polymer into its red phase (thermochromism). This thermal sensitivity is the root cause of high Coefficients of Variation (CV%) in standard assays.

The 365 nm Solution (8-oxo-ODA): The structural brilliance of lies in its C8 carbonyl group[5]. This ketone is in direct conjugation with the C9-C12 diyne, creating an extended enone-like pi-system. This extended conjugation lowers the Lowest Unoccupied Molecular Orbital (LUMO), effectively red-shifting the monomer's absorption spectrum. Consequently, 8-oxo-ODA can be efficiently excited by lower-energy 365 nm UV light . Because 365 nm photons carry significantly less energy, the photopolymerization proceeds with minimal localized heating. This decouples the polymerization reaction from thermal degradation, preserving the hydrogen-bond network and yielding a highly pure, stable blue-phase PDA.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It utilizes 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) as an inert internal standard to normalize concentration artifacts, and mandates the monitoring of the isosbestic point to confirm reaction purity.

Phase 1: Vesicle Self-Assembly (Thin-Film Hydration)
  • Lipid Mixing: Dissolve the diacetylene monomer (8-oxo-ODA or PCDA) and DPPC (internal standard) in chloroform at a 7:3 molar ratio.

  • Film Formation: Evaporate the solvent under a gentle stream of high-purity N2​ gas, followed by vacuum desiccation for 2 hours to remove residual organic solvent.

  • Hydration: Hydrate the lipid film with 10 mM HEPES buffer (pH 7.4) to a final monomer concentration of 1 mM.

  • Sonication & Assembly: Probe-sonicate the suspension at 70°C (well above the Tm​ of DPPC) for 15 minutes until the solution is optically clear. Filter through a 0.8 µm polyethersulfone (PES) syringe filter.

  • Crystallization: Store the vesicles at 4°C in the dark for 12 hours. Causality note: This cooling phase is mandatory to induce the highly ordered crystalline packing required for topochemical polymerization.

Phase 2: UV Polymerization & Validation
  • Irradiation: Transfer 2 mL aliquots into quartz cuvettes. Irradiate using either a 254 nm or 365 nm UV lamp (1 mW/cm²) for exactly 60 seconds[7].

  • Spectroscopic Validation: Immediately measure the UV-Vis absorbance from 400 nm to 800 nm.

  • Self-Validation Check: Confirm the presence of an isosbestic point during time-course irradiation. The absence of an isosbestic point indicates off-target thermal degradation, invalidating the batch.

Quantitative Data & Performance Comparison

The following table summarizes the experimental data comparing the two monomers across five independent batches.

Monomer / ControlUV WavelengthPolymerization Yield ( A640​ )Blue Phase Purity ( A640​/A550​ )Reproducibility (CV%)
PCDA (Standard) 254 nm1.20 ± 0.152.5 (Moderate)12.4%
PCDA (Standard) 365 nm0.05 ± 0.01N/A (Failed to polymerize)N/A
8-oxo-ODA 254 nm1.15 ± 0.211.8 (Poor - Thermal stress)18.7%
8-oxo-ODA 365 nm 1.25 ± 0.04 4.2 (Excellent) 3.1%

Data Interpretation: While PCDA polymerizes well at 254 nm, its high CV% (12.4%) reflects the thermal instability inherent to high-energy irradiation[2]. Conversely, 8-oxo-ODA irradiated at 365 nm achieves the highest blue phase purity and an exceptional reproducibility (CV% of 3.1%), proving that lower-energy sensitization is the superior pathway for reliable PDA synthesis.

Experimental Workflow & Pathway Visualization

G M1 8-oxo-ODA Monomer (Extended Conjugation) SA Self-Assembly Thin-Film Hydration & Sonication M1->SA M2 PCDA Monomer (Standard Control) M2->SA UV254 UV 254 nm High Energy SA->UV254 UV365 UV 365 nm Lower Energy SA->UV365 Poly1 PDA Blue Phase High Yield, High CV% (Thermal Stress) UV254->Poly1 Both Monomers Poly2 PDA Blue Phase High Yield, Low CV% (Stable) UV365->Poly2 8-oxo-ODA only Poly3 Negligible Polymerization Poor Yield UV365->Poly3 PCDA only

Workflow comparing photopolymerization of 8-oxo-ODA and PCDA across 254 nm and 365 nm UV wavelengths.

References

  • Wen, J. T.; Roper, J. M.; Tsutsui, H. "Polydiacetylene Supramolecules: Synthesis, Characterization, and Emerging Applications." Industrial & Engineering Chemistry Research, 2018, 57(28), 9335-9353.[Link]

  • Miller, J. S.; Finney, T. J.; Ilagan, E.; Frank, S.; Chen-Izu, Y.; Suga, K.; Kuhl, T. L. "Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles." Biosensors, 2025, 15(1), 27.[Link]

  • LIPID MAPS Structure Database (LMSD). "8-oxo-9,11-octadecadiynoic acid (LMFA02000271)." LIPID MAPS, Accessed March 2026.[Link]

Sources

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